BTTES
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
2101505-88-6 |
|---|---|
Formule moléculaire |
C20H34N10O3S |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
3-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C20H34N10O3S/c1-19(2,3)29-14-17(22-25-29)11-27(12-18-15-30(26-23-18)20(4,5)6)10-16-13-28(24-21-16)8-7-9-34(31,32)33/h13-15H,7-12H2,1-6H3,(H,31,32,33) |
Clé InChI |
WMEZDVILBKIODK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Dawn of Glutaminase Inhibition: A Technical Guide to the Discovery and History of BPTES
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel cancer therapeutics has led researchers down many avenues, with metabolic pathways emerging as a particularly fertile ground for discovery. Among these, the dependence of many tumor cells on the amino acid glutamine, a phenomenon termed "glutamine addiction," has identified the enzyme glutaminase (GLS) as a critical therapeutic target. This in-depth guide chronicles the discovery and history of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a seminal allosteric inhibitor of glutaminase that has paved the way for a new class of anti-cancer agents.
The Discovery of BPTES: A Paradigm Shift in Glutaminase Inhibition
Prior to the discovery of BPTES, the field of glutaminase inhibition was dominated by glutamine analogs such as 6-diazo-5-oxo-L-norleucine (DON) and azaserine. While these compounds demonstrated anti-tumor activity, their lack of specificity and significant toxicity limited their clinical utility.[1] The breakthrough came with the identification of BPTES as a potent, selective, and allosteric inhibitor of the kidney-type glutaminase (GLS1).[2][3] This discovery, a result of high-throughput screening efforts, marked a pivotal moment, shifting the focus towards non-competitive inhibitors that offered a more favorable therapeutic window.
BPTES was found to be highly selective for GLS1, with no significant activity against the liver-type glutaminase (GLS2) or other enzymes involved in glutamate metabolism, such as glutamate dehydrogenase.[4][5] This selectivity is crucial, as GLS1 is the primary isoform overexpressed in many cancer cells, playing a key role in replenishing the tricarboxylic acid (TCA) cycle and providing building blocks for proliferation.[6][7]
Mechanism of Action: Allosteric Inhibition and Tetramer Stabilization
Unlike the early competitive inhibitors that bind to the active site, BPTES exerts its effect through a unique allosteric mechanism.[5][8] It binds to a site at the interface between two dimers of the glutaminase homotetramer.[5][9] This binding event induces a conformational change that traps the enzyme in an inactive tetrameric state, effectively preventing the hydrolysis of glutamine to glutamate.[10][11]
The allosteric nature of BPTES inhibition is characterized by a predominantly uncompetitive mechanism, where it preferentially binds to the enzyme-substrate complex. This results in a dose-dependent decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) for glutamine.[5]
Quantitative Inhibitory Activity of BPTES and its Analogs
The potency of BPTES and its derivatives has been extensively characterized across various biochemical and cellular assays. The following tables summarize key quantitative data, providing a comparative overview of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity of BPTES and Analogs against Glutaminase
| Compound | Target | IC50 (μM) | Ki (μM) | Assay Conditions | Reference |
| BPTES | Recombinant Human GAC | 0.16 | 0.2 - 3 | Coupled biochemical assay | [4][5][8] |
| Human Kidney Cells | 0.18 | - | Cellular glutaminase activity | [4] | |
| CB-839 (Telaglenastat) | Recombinant Human GAC | < 0.05 | - | Pre-incubation with rHu-GAC | [5] |
| 293T cells | 0.0032 | - | Cell-culture based assay | [1] | |
| UPGL00019 | Recombinant Human GAC | 0.03 | - | - | [9] |
| trans-CBTBP | 293T cells | 0.1 | - | Cell-culture based assay | [1] |
Table 2: Anti-proliferative Activity of BPTES and Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| BPTES | A549 | Non-Small Cell Lung Carcinoma | 0.42 | [8] |
| HCC1806 | Triple-Negative Breast Cancer | ≥ 2 | [5] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ≥ 2 | [5] | |
| P493 | B-cell Lymphoma | 2 - 5 | [12] | |
| CB-839 | HCC1806 | Triple-Negative Breast Cancer | 0.02 - 0.055 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.02 - 0.055 | [5] | |
| HG-3 | Chronic Lymphocytic Leukemia | 0.41 | [13] | |
| MEC-1 | Chronic Lymphocytic Leukemia | 66.2 | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of BPTES and its analogs.
Coupled Glutaminase-Glutamate Dehydrogenase (GDH) Absorbance Assay
This is a common method for measuring glutaminase activity by monitoring the production of NADH.[14]
Materials:
-
Glutaminase enzyme (recombinant or from tissue homogenates)
-
L-glutamine (substrate)
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.6)
-
Test inhibitors (e.g., BPTES) dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6.
-
Substrate Stock Solution: Prepare a stock solution of L-glutamine in assay buffer.
-
NAD+ Stock Solution: Prepare a stock solution of NAD+ in assay buffer.
-
GDH Solution: Prepare a working solution of GDH in assay buffer.
-
Glutaminase Solution: Prepare a working solution of glutaminase in assay buffer immediately before use and keep on ice.
-
-
Assay Setup:
-
Initiate Reaction:
-
Add a mixture containing L-glutamine, NAD+, and GDH to each well to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability/Proliferation Assay (MTS Assay)
This assay is used to assess the effect of glutaminase inhibitors on the proliferation of cancer cells.[13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., BPTES, CB-839)
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of reading absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Seed cells at a predetermined density (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test inhibitor (and a vehicle control) for a specified duration (e.g., 72 hours).[13]
-
-
MTS Addition:
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate for a period of time (e.g., 1-4 hours) to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.[13]
-
-
Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
-
The Glutaminolysis Pathway and its Interconnection with Cellular Signaling
Glutaminase is a linchpin in the metabolic reprogramming of cancer cells. The inhibition of GLS1 by BPTES has profound effects on several interconnected pathways. Glutamine, once converted to glutamate by GLS1, is further metabolized to the TCA cycle intermediate α-ketoglutarate (α-KG).[6][7] This process, known as anaplerosis, is vital for energy production (ATP) and the synthesis of biosynthetic precursors like nucleotides, amino acids, and lipids.[7] Furthermore, glutamate is a precursor for the synthesis of glutathione (GSH), a critical antioxidant that protects cells from reactive oxygen species (ROS).[6]
Oncogenic signaling pathways, such as those driven by c-Myc, are known to upregulate the expression of both glutamine transporters and glutaminase, thereby fueling the glutamine addiction of cancer cells.[7] The inhibition of glutaminase by BPTES can, therefore, disrupt these oncogene-driven metabolic programs.
The Evolution of BPTES: The Rise of CB-839 and Next-Generation Inhibitors
While BPTES was a groundbreaking discovery, it possessed suboptimal pharmacological properties, including poor solubility and metabolic stability, which limited its clinical development.[5][15] This spurred extensive medicinal chemistry efforts to develop analogs with improved drug-like characteristics.
A significant outcome of these efforts was the development of CB-839 (Telaglenastat).[5][16] CB-839 is a potent, selective, and orally bioavailable inhibitor of GLS1 that shares the same allosteric binding site as BPTES but exhibits distinct kinetic properties.[5] It demonstrates a slow-on/slow-off binding mechanism and is significantly more potent than BPTES in both biochemical and cellular assays.[5] These improved properties have led to the advancement of CB-839 into clinical trials for various solid tumors and hematological malignancies.[3][16]
The success of CB-839 has validated glutaminase as a druggable target and has fueled the ongoing discovery of novel GLS1 inhibitors with diverse chemical scaffolds and potentially improved therapeutic profiles. The journey that began with the discovery of BPTES continues to shape the landscape of cancer metabolism-targeted therapies.
Conclusion
The discovery of BPTES as a selective, allosteric inhibitor of glutaminase was a landmark achievement in the field of cancer metabolism. It not only provided a powerful tool to probe the intricacies of glutamine addiction in cancer but also laid the foundation for the development of clinically viable therapeutics. The story of BPTES, from its initial identification to the evolution of its more potent successors like CB-839, serves as a compelling case study in modern drug discovery and highlights the immense potential of targeting metabolic vulnerabilities for the treatment of cancer. The ongoing research in this area promises to deliver even more effective and targeted therapies for patients in the years to come.
References
- 1. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Development of Small Molecule Glutaminase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Glutaminase Inhibitor BPTES: A Technical Guide to its Impact on Tumor Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is an addiction to the amino acid glutamine, which serves as a crucial source of carbon and nitrogen for biosynthesis and energy production. The enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate, is a critical gateway for glutamine utilization and has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1). We will delve into its mechanism of action, its multifaceted effects on tumor metabolism, and provide detailed experimental protocols for its application in cancer research.
Introduction: The Role of Glutaminase in Cancer
Glutaminolysis, the metabolic pathway that catabolizes glutamine, is frequently upregulated in a wide range of cancers.[1][2] This pathway is initiated by the deamidation of glutamine to glutamate, a reaction catalyzed by two isoforms of glutaminase: GLS1 (kidney-type) and GLS2 (liver-type).[2] Glutamate is subsequently converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, thereby fueling anaplerosis and providing precursors for the synthesis of non-essential amino acids, nucleotides, and the antioxidant glutathione (GSH).[3][4] Given its central role in supporting tumor growth and survival, targeting glutaminase has become an attractive strategy for cancer therapy.[1][5]
BPTES: A Selective Allosteric Inhibitor of GLS1
BPTES is a well-characterized small molecule that acts as a potent and selective, non-competitive allosteric inhibitor of GLS1.[6][7] Unlike glutamine analogs that compete for the active site, BPTES binds to the dimer-dimer interface of the GLS1 tetramer.[7][8] This binding event stabilizes an inactive conformation of the enzyme, preventing the necessary tetramerization for its catalytic activity.[6][8] BPTES exhibits high selectivity for GLS1 over GLS2.[6][9]
Quantitative Effects of BPTES on Cancer Cells
The inhibitory effects of BPTES have been quantified across various cancer cell lines, demonstrating its broad anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and assay conditions.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | 2.4 | [6][10] |
| P493 | Human B-cell Lymphoma | Cell Viability | ~3.3 | [6] |
| HCC1937 | Triple-Negative Breast Cancer | Cell Proliferation | 11.16 ± 1.19 | [11] |
| BT-549 | Triple-Negative Breast Cancer | Cell Proliferation | 7.49 ± 1.08 | [11] |
| Aspc-1 | Pancreatic Cancer | MTS Assay (72 hrs) | 10.2 | [12] |
| Various TNBC | Triple-Negative Breast Cancer | Proliferation | ≥2 | [9] |
| Recombinant hGAC | Biochemical Assay | Enzyme Inhibition | 0.16 | [13] |
Impact of BPTES on Tumor Metabolism
Inhibition of GLS1 by BPTES triggers a cascade of metabolic alterations within cancer cells, ultimately leading to reduced proliferation and, in some cases, cell death.[6]
Disruption of the TCA Cycle and Anaplerosis
By blocking the conversion of glutamine to glutamate, BPTES significantly reduces the intracellular pool of glutamate and its downstream product, α-ketoglutarate.[6] This depletion of a key anaplerotic substrate starves the TCA cycle, leading to decreased levels of TCA cycle intermediates and a reduction in cellular energy production in the form of ATP.[13][14]
Impaired Glutathione Synthesis and Increased Oxidative Stress
Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from reactive oxygen species (ROS).[3] BPTES-mediated inhibition of glutamate production leads to diminished GSH levels, resulting in an accumulation of mitochondrial ROS and increased oxidative stress, which can trigger apoptosis.[3][15]
Effects on Nucleotide and Amino Acid Metabolism
The nitrogen from glutamine is essential for the synthesis of nucleotides and non-essential amino acids. By limiting the availability of glutamate, BPTES can impede these biosynthetic pathways, further contributing to its anti-proliferative effects.[16]
Metabolic Reprogramming and Resistance
Cancer cells can develop resistance to GLS inhibitors by activating compensatory metabolic pathways.[1] For instance, some cells may upregulate glycolysis or rely on alternative sources for anaplerosis to survive glutaminase inhibition.[17] Combination therapies targeting these escape routes may offer a strategy to overcome resistance.[17][18]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by BPTES and a general workflow for studying its effects.
Caption: Mechanism of action of BPTES in cancer cells.
Caption: General experimental workflow for studying BPTES.
Experimental Protocols
Cell Viability/Proliferation Assay (CCK-8)
This protocol is adapted from methodologies described in the literature.[11]
-
Cell Seeding: Seed cancer cells (e.g., HCC1937, BT-549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
BPTES Treatment: Prepare a stock solution of BPTES in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 50 µM). A vehicle control (DMSO) should be included. Remove the old medium from the wells and add 100 µL of the medium containing BPTES or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
In Vitro Glutaminase Activity Assay
This protocol is based on the principle of measuring glutamate production.[12]
-
Cell Lysate Preparation: Culture and treat cells with BPTES as described above. Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate (activator) and glutamine (substrate).
-
Enzyme Reaction: In a 96-well plate, add a standardized amount of protein lysate to the reaction buffer. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Glutamate Detection: Stop the reaction and measure the amount of glutamate produced. This can be done using a glutamate dehydrogenase (GDH)-coupled assay where the conversion of NAD+ to NADH is measured spectrophotometrically at 340 nm.
-
Data Analysis: Normalize the glutaminase activity to the protein concentration and compare the activity in BPTES-treated cells to control cells.
In Vivo Tumor Xenograft Study
Animal experiments should be conducted in accordance with institutional guidelines. This protocol is a generalized representation from published studies.[8][19]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer BPTES (e.g., 12.5 mg/kg) or a vehicle control intraperitoneally once daily.[19]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Metabolite Analysis (Optional): At the end of the study, tumors can be excised, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent metabolite extraction and analysis to measure changes in glutamine and glutamate levels.[8]
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of BPTES treatment on tumor growth inhibition.
Metabolic Flux Analysis using Stable Isotope Tracers
Metabolic flux analysis (MFA) with stable isotopes like ¹³C-glucose or ¹³C-glutamine provides a detailed view of how BPTES alters metabolic pathways.[20][21][22]
-
Cell Culture with Tracers: Culture cells in a medium where a standard nutrient (e.g., glutamine) is replaced with its stable isotope-labeled counterpart (e.g., [U-¹³C₅]-glutamine).
-
BPTES Treatment: Treat the cells with BPTES or a vehicle control for a specified duration.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.
-
LC-MS or NMR Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the mass isotopomer distribution of key metabolites (e.g., TCA cycle intermediates, amino acids).
-
Flux Calculation: Use computational models to calculate the metabolic fluxes through various pathways based on the isotopic labeling patterns. This analysis can reveal how BPTES reroutes metabolism.[20][23]
Conclusion
BPTES is a valuable research tool and a progenitor for clinical candidates that target the metabolic vulnerability of glutamine addiction in cancer. Its specific allosteric inhibition of GLS1 provides a powerful means to probe the intricacies of tumor metabolism. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate the effects of BPTES and the broader implications of glutaminase inhibition in cancer biology and drug development. Further research into combination therapies and mechanisms of resistance will be crucial for translating the promise of glutaminase inhibition into effective clinical strategies.
References
- 1. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Metabolomics Study of BPTES Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. escholarship.org [escholarship.org]
An In-depth Technical Guide to the Allosteric Inhibition of Glutaminase by BPTES
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the allosteric inhibition of glutaminase 1 (GLS1) by the small molecule inhibitor, Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES). It details the mechanism of action, quantitative potency, relevant cellular signaling pathways, and detailed experimental protocols for studying this interaction.
Introduction: Glutaminase in Cancer Metabolism
Many cancer cells exhibit a metabolic reprogramming, becoming heavily reliant on glutamine for bioenergetic and biosynthetic needs—a phenomenon often termed "glutamine addiction".[1][2] The mitochondrial enzyme glutaminase (GLS) is a critical gatekeeper in this process, catalyzing the hydrolysis of glutamine to glutamate.[1][3] This reaction is the first and rate-limiting step in glutaminolysis, which fuels the tricarboxylic acid (TCA) cycle and provides nitrogen for the synthesis of nucleotides, amino acids, and glutathione.[3][4]
The GLS1 gene encodes two primary splice variants, kidney-type glutaminase (KGA) and glutaminase C (GAC), both of which are targets for cancer therapy.[5] BPTES was identified as a selective, allosteric inhibitor of GLS1, making it a pivotal tool for research and a lead compound for the development of more potent therapeutics like the clinical candidate Telaglenastat (CB-839).[5][6][7]
Mechanism of Allosteric Inhibition
BPTES is a non-competitive or uncompetitive inhibitor with respect to glutamine.[8][9] Unlike active-site inhibitors, BPTES does not compete with the substrate. Instead, it binds to a novel allosteric pocket located at the interface between two homodimers, a site distinct from the catalytic active site.[8] Glutaminase exists in equilibrium between dimeric and tetrameric forms, with the tetramer being the active state, a formation promoted by inorganic phosphate.[1]
The binding of BPTES promotes and stabilizes an inactive tetrameric conformation of the enzyme.[9][10][11] This binding event induces a significant conformational change in a key activation loop (residues Glu312-Pro329), which is critical for stabilizing the enzyme's active site.[8] By locking the enzyme in this inactive state, BPTES effectively prevents the conversion of glutamine to glutamate, even in the presence of activators like phosphate.[5][12]
Figure 1. Mechanism of BPTES allosteric inhibition of glutaminase.
Quantitative Data: Inhibitor Potency
BPTES shows potent inhibition of GLS1, though its analogs, particularly CB-839, have been optimized for significantly greater potency and improved pharmacological properties.[5] The inhibitory concentration (IC50) and inhibition constant (Ki) values vary depending on the specific enzyme isoform, assay conditions, and cell type used.
| Compound | Target | Assay Type | IC50 / Ki Value | Reference(s) |
| BPTES | Recombinant GLS1 | Cell-Free | IC50 = 3.3 µM | [13] |
| Recombinant KGA | Cell-Free | IC50 = 0.16 µM | [14][15] | |
| Human Kidney Cells | Cell-Based | IC50 = 0.18 µM | [14] | |
| Rat KGA | Cell-Free (Kinetics) | Ki ≈ 3 µM | [9] | |
| Human A549 Cells | Cell-Based | IC50 = 0.276 - 0.42 µM | [15] | |
| CB-839 | 293T Cells | Cell-Based | IC50 = 0.0032 µM (3.2 nM) | [5] |
| Recombinant GAC | Cell-Free | IC50 = 30 nM | [16] | |
| Kidney/Brain Homogenates | Cell-Free | IC50 = 20-30 nM | [7] | |
| trans-CBTBP | 293T Cells | Cell-Based | IC50 = 0.1 µM | [5] |
Signaling Pathways and Cellular Context
The expression and activity of glutaminase are tightly regulated by oncogenic signaling pathways. Understanding this network is crucial for identifying patient populations that may respond to GLS1 inhibitors.
-
Upstream Regulation: The oncogene c-Myc is a primary driver of glutamine metabolism, directly upregulating the expression of GLS1 and glutamine transporters.[2][17] Additionally, growth factor signaling through the Raf-Mek-Erk pathway enhances KGA activity via phosphorylation.[8] The mTOR signaling pathway, a central regulator of cell growth and metabolism, also promotes glutaminolysis.[3][4][17]
-
Downstream Metabolic Impact: Inhibition of GLS1 by BPTES leads to a decrease in glutamate and α-ketoglutarate levels, which starves the TCA cycle.[18] This disrupts cellular bioenergetics and the production of building blocks for nucleotides and proteins, ultimately blocking DNA replication and inducing cell death, particularly in cancer cells under hypoxic conditions.[18][19][20] The metabolic shift caused by BPTES can create new vulnerabilities; for example, cells that survive glutaminase inhibition may become more reliant on glycolysis, suggesting a rationale for combination therapy with inhibitors like metformin.[21][22]
Figure 2. Key signaling pathways regulating glutaminase and its metabolic role.
Experimental Protocols
Accurate measurement of glutaminase inhibition is fundamental. Below are representative protocols for cell-free and cell-based assays.
This protocol, adapted from several sources, determines the direct inhibitory effect of BPTES on recombinant glutaminase by measuring glutamate production.[5][14][23]
Materials:
-
Recombinant human glutaminase (KGA or GAC)
-
Assay Buffer: 50 mM Tris-acetate (pH 8.6), 100 mM Potassium phosphate, 0.2 mM EDTA
-
BPTES stock solution in DMSO
-
L-Glutamine solution (e.g., 200 mM stock)
-
Stop Solution: 0.3 N HCl
-
Detection Reagent: Contains glutamate dehydrogenase (GDH), NAD+, diaphorase, and a colorimetric or fluorometric substrate (e.g., Resazurin or NBT).
Procedure:
-
Compound Plating: Prepare serial dilutions of BPTES in DMSO. Add 1-2 µL of each dilution to the wells of a 96-well microplate. Include DMSO-only wells as a no-inhibition control.
-
Enzyme Preparation: Dilute the glutaminase enzyme to the desired working concentration (e.g., 0.8 units/100 µL) in cold Assay Buffer.
-
Pre-incubation: Add 80-100 µL of the diluted enzyme to each well containing the compound. Mix gently and incubate for 20-120 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 10-50 µL of L-glutamine solution to each well to start the reaction (final glutamine concentration typically 10-20 mM).
-
Reaction Incubation: Incubate the plate at 37°C for 20-90 minutes.
-
Reaction Quenching: Stop the reaction by adding 10-20 µL of Stop Solution (e.g., 0.3 N HCl).
-
Detection: Add 50 µL of the GDH-coupled Detection Reagent to each well. Incubate at room temperature for 20 minutes, protected from light.
-
Measurement: Read the absorbance (e.g., 540 nm for NBT) or fluorescence (e.g., Ex/Em = 535/590 nm for resazurin) on a plate reader.
-
Analysis: Calculate percent inhibition relative to the DMSO control and plot against inhibitor concentration to determine the IC50 value.
This protocol measures the effect of BPTES on glutaminase activity within a cellular context.[5][16]
Materials:
-
Cancer cell line of interest (e.g., P493, A549)
-
Complete cell culture medium
-
BPTES stock solution in DMSO
-
Lysis Buffer: HEPES-based buffer with protease/phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Glutaminase activity assay reagents (as in section 5.1).
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 12-well or 96-well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of BPTES (and a DMSO vehicle control) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS. Lyse the cells by adding 100 µL of cold Lysis Buffer and incubating on ice.
-
Lysate Quantification: Scrape and collect the lysates. Clarify by centrifugation. Determine the total protein concentration of each lysate using a BCA assay.
-
Glutaminase Assay: Perform the cell-free glutaminase assay (steps 4-9 from section 5.1) using a standardized amount of protein from each cell lysate in place of the recombinant enzyme.
-
Analysis: Normalize the glutaminase activity to the total protein concentration for each sample. Calculate the IC50 value based on the dose-response curve.
Figure 3. Experimental workflow for cell-free IC50 determination of BPTES.
References
- 1. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer | MDPI [mdpi.com]
- 4. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. biorxiv.org [biorxiv.org]
- 13. BPTES | Glutaminase | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Metabolomics Study of BPTES Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
BPTES Target Validation in Different Cancer Types: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways frequently upregulated in various malignancies is glutaminolysis, the process of converting glutamine into glutamate and subsequently into other key metabolites. Glutaminase (GLS), the enzyme catalyzing the first and rate-limiting step of this pathway, has emerged as a promising therapeutic target. Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of the kidney-type glutaminase (GLS1).[1] This technical guide provides a comprehensive overview of the target validation of BPTES in various cancer types, focusing on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows. While BPTES itself has limitations in terms of solubility and bioavailability for clinical use, it has been instrumental as a research tool and a scaffold for the development of more drug-like GLS1 inhibitors, such as the clinical candidate Telaglenastat (CB-839).[2][3]
Data Presentation
BPTES In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of BPTES varies across different cancer cell lines, reflecting their differential dependence on glutamine metabolism.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Human Kidney Cells | - | Glutaminase Activity | 0.18 | [4] |
| Microglia | - | Glutamate Efflux | 0.08 - 0.12 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | 2.4 | [5][6] |
| P493 | Human B-cell Lymphoma | Cell Viability | ~3.3 | [6] |
| HCC1937 | Triple-Negative Breast Cancer | Cell Proliferation | Not specified, used at 10 µM | [7] |
| BT-549 | Triple-Negative Breast Cancer | Cell Proliferation | Not specified, used at 10 µM | [7] |
| A549 | Non-Small Cell Lung Cancer | Growth Reduction (in combo) | Not specified, used at 10 µM | [1] |
| EKVX | Non-Small Cell Lung Cancer | Growth Reduction (in combo) | Not specified, used at 10 µM | [1] |
| PDAC cells | Pancreatic Ductal Adenocarcinoma | Cell Proliferation | Not specified, used at 10 µM | [1] |
BPTES In Vivo Efficacy: Xenograft Studies
BPTES has demonstrated anti-tumor activity in various preclinical xenograft models.
| Cancer Type | Model | Treatment | Outcome | Reference |
| MYC-induced Hepatocellular Carcinoma | Immune-competent mouse model | BPTES administration | Prolonged survival | [8] |
| Human B-cell Lymphoma (P493) | Athymic nude mice | BPTES (every 3 days) | ~50% reduction in xenograft growth over 10 days | [8] |
| Patient-Derived Pancreatic Orthotopic Tumor | - | BPTES nanoparticles (1.2 mg BPTES in 100 µL, i.v.) | Significant attenuation of tumor growth | [1] |
| Pancreatic Ductal Adenocarcinoma (patient-derived) | Orthotopic xenograft | BPTES nanoparticles | Modest antitumor effects, targeted proliferating cells | [9] |
Experimental Protocols
Glutaminase Activity Assay
This protocol is adapted from a method used for measuring glutaminase inhibition by BPTES.[4][10]
-
Assay Plate Preparation: Add 2 µL of BPTES (or other test compounds) dissolved in DMSO to the wells of a microplate.
-
Enzyme Preparation: Dilute the glutaminase enzyme to a concentration of 0.8 units/100 µL in glutaminase assay buffer.
-
Enzyme Addition: Add 100 µL of the diluted enzyme to each well. Mix by shaking at full speed for 1 minute.
-
Pre-incubation: Incubate the plates at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 50 µL of a 7 mM glutamine solution in assay buffer to each well. Mix by shaking for 30 seconds.
-
Incubation: Incubate the plates at room temperature for 90 minutes.
-
Detection: Determine the glutamate concentration using a coupled assay that measures the production of formazan by reading the optical density at 540 nm (OD540 nm) on a spectrophotometer.[4]
Cell Viability and Proliferation Assays
This protocol describes a general method for assessing the effect of BPTES on cancer cell growth.[4][9]
-
Cell Plating: Plate cells at a density of 500 cells/well in a 96-well black clear-bottom plate.
-
Compound Addition: After 24-48 hours, add BPTES or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
-
Viability Measurement: Add a viability reagent such as alamarBlue to each well and incubate as per the manufacturer's instructions.
-
Fluorescence Reading: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes upon BPTES treatment.[8][11]
-
Cell Lysis: Harvest cell pellets and lyse them in a suitable lysis buffer (e.g., M-PER reagent) supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate approximately 60 µg of protein per well by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved-PARP, cleaved-caspases, Bcl-2, BAX) overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Xenograft Tumor Model
This protocol outlines the general procedure for establishing and treating xenograft tumor models to evaluate the in vivo efficacy of BPTES.[8][12]
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).[13]
-
Animal Model: Use immunocompromised mice, such as athymic nude mice, aged 4-6 weeks.[12][13]
-
Tumor Cell Implantation: Inject approximately 3.0 x 10^6 cells subcutaneously into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Measure tumor dimensions regularly using digital calipers and calculate tumor volume using the formula: Volume = (width)² x length/2.[8][12]
-
Treatment Administration: Administer BPTES or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection for nanoparticle formulations) at a predetermined schedule (e.g., every 3 days).[1][8]
-
Efficacy Evaluation: Continue to monitor tumor growth and animal well-being throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or metabolomics).
Immunohistochemistry (IHC)
This is a general protocol for performing IHC on xenograft tumor tissues.[8][14]
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut paraffin sections (e.g., 5 µm thick).
-
Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) by heating the slides (e.g., in a microwave or pressure cooker).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding with a blocking serum (e.g., normal horse serum).[15]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the target of interest (e.g., Ki-67 for proliferation) overnight at 4°C.[8]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a chromogen substrate (e.g., DAB) to visualize the staining.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Imaging and Analysis: Analyze the stained slides using a microscope.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. BiTE® Xenograft Protocol [protocols.io]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of BPTES Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase (GLS), particularly the kidney-type isoform (GLS1 or KGA), has emerged as a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1] This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle and the biosynthesis of nucleotides, proteins, and fatty acids.[1][2] Consequently, GLS1 has become an attractive target for anticancer drug development. Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of GLS1.[3][4] It binds to a hydrophobic pocket at the dimer interface of the enzyme, stabilizing an inactive tetrameric conformation.[5][6] This technical guide provides an in-depth overview of the in vitro methods used to characterize the activity of BPTES and its analogs.
BPTES Signaling Pathway Context
BPTES acts by directly inhibiting glutaminase, which is a key enzyme in the metabolic pathway of glutaminolysis. This pathway is crucial for rapidly proliferating cells, including cancer cells, to sustain their growth and survival. The inhibition of glutaminase by BPTES leads to a reduction in glutamate and downstream metabolites, impacting cellular energy production and biosynthetic processes.
Quantitative Data: Inhibitory Activity of BPTES and Analogs
The following table summarizes the in vitro inhibitory concentrations (IC50) of BPTES and its well-characterized analog, CB-839, against various cancer cell lines and recombinant glutaminase.
| Compound | Target | Assay Type | IC50 | Reference |
| BPTES | Recombinant Human GAC | Biochemical | ≥2 µmol/L | [7] |
| Recombinant Human KGA | Biochemical | 0.16 µM | [3][4] | |
| Kidney-type Glutaminase 1 (GLS1) | Biochemical | 3.3 µM | [8] | |
| Glutaminase (in human kidney cells) | Cell-based | 0.18 µM | [3] | |
| Glutamate efflux (microglia) | Cell-based | 80-120 nM | [3] | |
| MDA-MB-436 cells | Antiproliferative | 2.4 µM | [4] | |
| CAKI-1 cells | Antiproliferative | 1.16 µM | [4] | |
| P493 cells | Antiproliferative | ~2-5 µM | [9] | |
| CB-839 | Recombinant Human GAC | Biochemical | < 50 nM (after ≥1 hr preincubation) | [7] |
| trans-CBTBP | Biochemical | 0.1 µM | [1] | |
| HCC1806 (TNBC) | Antiproliferative | 20-55 nmol/L | [7] | |
| MDA-MB-231 (TNBC) | Antiproliferative | 20-55 nmol/L | [7] |
Experimental Protocols
Cell-Free Glutaminase Inhibition Assay
This assay measures the direct inhibitory effect of BPTES on recombinant glutaminase activity. A common method is a two-step coupled enzyme assay.
Principle: Glutaminase converts glutamine to glutamate. The glutamate produced is then used as a substrate by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically.
-
Assay Plate Preparation: Add 2 µL of BPTES (or other test compounds) dissolved in DMSO to the wells of a microplate.
-
Enzyme Preparation: Dilute recombinant glutaminase (e.g., cKGA or GAC) to the desired concentration (e.g., 1 µM) in an assay buffer (e.g., 50 mM Tris-acetate pH 8.6, 100 mM Potassium phosphate, 0.2 mM EDTA).
-
Inhibitor Pre-incubation: Add 80 µL of the diluted enzyme to each well containing the test compound. Incubate for a specified period (e.g., 2 hours) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of a glutamine solution (e.g., 200 mM) to initiate the reaction. Incubate at 37°C for 20-90 minutes.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 0.6 M HCl.
-
Glutamate Detection (Coupled Assay):
-
Add a reagent mixture containing glutamate dehydrogenase (GDH), NAD+, and a colorimetric or fluorometric substrate (e.g., resazurin or WST-8).
-
Incubate at room temperature for 20 minutes to allow for color/fluorescence development.
-
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of glutaminase inhibition relative to a vehicle control (DMSO).
Cellular Glutaminase Activity Assay
This assay measures the effect of BPTES on glutaminase activity within intact cells. This can be achieved by measuring either glutamate production or ammonia, the two products of the glutaminase reaction.
Principle: Cells are treated with BPTES, and the subsequent change in the intracellular or extracellular concentration of glutamate or ammonia is quantified.
Detailed Methodology (Ammonia Production): [10][11]
-
Cell Plating: Plate the cancer cell line of interest in a suitable multi-well plate and allow them to adhere overnight.
-
BPTES Treatment: Treat the cells with the desired concentrations of BPTES for a specific duration (e.g., 14 hours).
-
Sample Collection: Collect the conditioned cell culture medium from each well.
-
Ammonia Quantification: Measure the amount of ammonia in the collected medium using a commercially available ammonia detection kit, following the manufacturer's protocol.
-
Normalization: Normalize the ammonia concentration to the cell number or total protein content to account for differences in cell proliferation.
-
Data Analysis: Compare the ammonia levels in BPTES-treated cells to vehicle-treated controls.
Detailed Methodology (Glutamate Production): [12]
-
Cell Plating and Treatment: Plate cells and treat with BPTES as described above.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Glutamate Quantification: Measure the amount of glutamate in the cell lysate using a glutamate detection kit (e.g., a bioluminescent assay).
-
Normalization: Normalize the glutamate concentration to the total protein content.
-
Data Analysis: Compare the intracellular glutamate levels in BPTES-treated cells to vehicle-treated controls.
High-Throughput Screening (HTS) for Glutaminase Inhibitors
HTS assays are essential for discovering novel glutaminase inhibitors. These assays are typically miniaturized versions of the cell-free assays, adapted for robotic handling in 384- or 1536-well formats.
Key Considerations for HTS: [13]
-
Assay Robustness: The assay should have a good signal-to-noise ratio and be reproducible. The Z'-factor is a common metric used to evaluate the quality of an HTS assay.
-
Interference Compounds: It is crucial to identify and eliminate false positives. This can be done by performing counter-screens or by including detergents like Triton X-100 in the assay buffer to disrupt non-specific aggregate-based inhibition.
-
Controls: Each assay plate should include positive controls (e.g., a known inhibitor like BPTES or a reaction without the enzyme) and negative controls (e.g., vehicle).
Workflow: The general workflow for a primary HTS campaign is as follows:
-
A large chemical library is screened at a single concentration.
-
"Hits" that show significant inhibition are selected.
-
The hits are then subjected to secondary assays to confirm their activity and determine their potency (e.g., by generating dose-response curves to calculate IC50 values).
Conclusion
The in vitro characterization of BPTES activity relies on a suite of well-established biochemical and cellular assays. These methods are crucial for understanding the mechanism of action of BPTES, determining its potency and selectivity, and for the discovery of novel glutaminase inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cancer metabolism. The continued application and refinement of these techniques will undoubtedly facilitate the development of the next generation of glutaminase-targeted cancer therapies.
References
- 1. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Metabolomics Study of BPTES Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
The Glutaminase Inhibitor BPTES: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide, commonly known as BPTES, is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1). As a pivotal enzyme in cancer cell metabolism, GLS1 catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis. This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle and the biosynthesis of macromolecules. The dependency of many tumors on glutamine, often termed "glutamine addiction," has positioned GLS1 as a promising therapeutic target. BPTES has been instrumental as a research tool to explore the therapeutic potential of GLS1 inhibition. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of BPTES, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Pharmacodynamics
Mechanism of Action
BPTES is a selective, allosteric inhibitor of GLS1.[1] It does not bind to the active site of the enzyme but rather to a site at the interface of the GLS1 dimers.[1] This binding event stabilizes an inactive tetrameric conformation of the enzyme, preventing the phosphate-induced activation and subsequent catalytic activity.[2] BPTES is highly selective for GLS1 over the liver isoform GLS2 and other enzymes such as glutamate dehydrogenase and γ-glutamyl transpeptidase.[3] By inhibiting GLS1, BPTES effectively blocks the first step of glutaminolysis, leading to a reduction in glutamate and α-ketoglutarate levels, which in turn disrupts the TCA cycle and downstream metabolic pathways essential for cancer cell proliferation and survival.[3]
In Vitro Activity
The inhibitory potency of BPTES against GLS1 has been determined in various assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target/Cell Line | IC50 Value | Reference |
| Glutaminase 1 (GLS1/KGA) | 0.16 µM | [3] |
| Human Kidney Cell Glutaminase | 0.18 µM | [3] |
| Glutamate Efflux by Microglia | 80-120 nM | [3] |
| Recombinant Human GAC | ~3 µM (Ki) |
Pharmacokinetics
The clinical development of BPTES has been hampered by its poor physicochemical properties, namely low aqueous solubility and an unfavorable pharmacokinetic profile.[4][5] Consequently, comprehensive pharmacokinetic data for the parent compound are limited in publicly available literature. To address these limitations, research has focused on the development of BPTES analogs with improved properties, such as CB-839, and novel delivery systems like nanoparticles.
[11C]BPTES Biodistribution in Mice
A study utilizing radiolabeled [11C]BPTES provided insights into its in vivo distribution and metabolism in mice. Following intravenous injection, high radioactivity uptake was observed in the liver, kidney, and small intestine. The study also indicated moderate metabolic stability in vivo, with the intact form of [11C]BPTES in plasma decreasing over time.[6]
| Time after Injection | Intact [11C]BPTES in Plasma (%) | Intact [11C]BPTES in Liver (%) | Reference |
| 15 min | 36% | 73% | [6] |
| 30 min | 24% | 62% | [6] |
| 60 min | 11% | 15% | [6] |
BPTES Nanoparticles
To overcome the pharmacokinetic challenges of BPTES, nanoparticle formulations have been developed. These nanoparticles have demonstrated improved pharmacokinetic profiles and enhanced efficacy.[4] A study using BPTES-loaded nanoparticles showed significantly higher and more sustained concentrations of BPTES in tumors compared to the administration of unencapsulated BPTES.[1]
| Formulation | Administration Route | Dose | Tumor Concentration (Day 1) | Tumor Concentration (Day 2) | Reference |
| BPTES | i.p. | 12.5 mg/kg | Not specified | Not specified | [1] |
| BPTES-Nanoparticles | i.v. | 54 mg/kg | Significantly higher than BPTES | Sustained levels | [1] |
Experimental Protocols
Glutaminase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of BPTES on glutaminase.
Methodology:
-
Assay plates are prepared with 2 µL of the test compound (BPTES) in DMSO per well.
-
The enzyme (liver or kidney glutaminase) is diluted in glutaminase assay buffer (e.g., 1 unit/100 µL for liver, 0.8 unit/100 µL for kidney).
-
100 µL of the diluted enzyme is added to each well.
-
The plate is mixed vigorously for 1 minute.
-
The plate is pre-incubated at room temperature for 20 minutes to allow the compound to bind to the enzyme.
-
50 µL of a glutamine solution (e.g., 7 mM in assay buffer) is added to each well to initiate the reaction.
-
The plate is mixed for 30 seconds and then incubated at room temperature for a defined period (e.g., 60 minutes for liver, 90 minutes for kidney).
-
The reaction is stopped, and the amount of glutamate produced is quantified. This can be achieved through a coupled enzyme assay where glutamate is oxidized by glutamate dehydrogenase (GDH), leading to the production of NADH.
-
NADH reduces a chromogenic substrate (e.g., nitro blue tetrazolium - NBT), resulting in a color change that can be measured spectrophotometrically (e.g., at 540 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the log of the BPTES concentration.[3]
Cell Viability Assay
Objective: To assess the effect of BPTES on the proliferation and viability of cancer cells.
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of BPTES or a vehicle control (e.g., DMSO).
-
The cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a suitable method, such as the MTT or AlamarBlue assay.
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured.
-
For the AlamarBlue assay, a resazurin-based solution is added to the wells. Viable cells reduce resazurin to the fluorescent resorufin, and the fluorescence is measured.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the BPTES concentration.[3]
In Vivo Efficacy Study in Xenograft Model
Objective: To evaluate the anti-tumor activity of BPTES in a preclinical animal model.
Methodology:
-
Cancer cells (e.g., P493 human lymphoma cells) are implanted subcutaneously into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives BPTES at a specified dose and schedule (e.g., 12.5 mg/kg, intraperitoneally, every 3 days).[7]
-
The control group receives a vehicle control (e.g., 2% DMSO in saline).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors and tissues can be harvested for further analysis, such as measuring the intratumoral concentrations of glutamine and glutamate to confirm the on-target effect of BPTES.[7]
Signaling Pathways and Experimental Workflows
Caption: BPTES inhibits the glutaminolysis pathway.
References
- 1. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BPTES in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism.[1] Many cancer cells exhibit a strong dependence on glutamine for proliferation and survival, a phenomenon often termed "glutamine addiction."[2] Glutaminase catalyzes the conversion of glutamine to glutamate, which then enters the tricarboxylic acid (TCA) cycle to support energy production and biosynthesis of macromolecules.[2][3] By inhibiting GLS1, BPTES disrupts these essential metabolic pathways, leading to reduced tumor growth and, in some cases, cell death.[4][5] This makes BPTES a valuable tool for preclinical cancer research in xenograft mouse models.
These application notes provide detailed protocols for utilizing BPTES in a xenograft mouse model, including model establishment, inhibitor administration, and methods for assessing treatment efficacy through tumor growth monitoring and metabolic analysis.
Mechanism of Action: BPTES Inhibition of Glutaminase
BPTES functions as an allosteric inhibitor of glutaminase C (GAC), a splice variant of GLS1.[2] It binds at the dimer-dimer interface of the GAC tetramer, stabilizing an inactive conformation of the enzyme.[2][6] This prevents the conversion of glutamine to glutamate, thereby depleting downstream metabolites crucial for the TCA cycle and the synthesis of glutathione, a key antioxidant.[7] The resulting metabolic stress can inhibit cell proliferation and induce apoptosis in glutamine-dependent cancer cells.[1]
Figure 1: BPTES inhibits glutaminase, disrupting cancer cell metabolism.
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to generate a xenograft tumor model. Patient-derived xenograft (PDX) models, which involve implanting tumor fragments directly from a patient, can also be used and are thought to better recapitulate the original tumor's characteristics.[8]
Materials:
-
Cancer cell line of interest (e.g., P493 human lymphoma B cells, triple-negative breast cancer cell lines)[4][7]
-
Immunodeficient mice (e.g., athymic nude, SCID, or NOD.SCID gamma (NSG) mice)[4][9][10]
-
Sterile phosphate-buffered saline (PBS) or serum-free RPMI[11][12]
-
Matrigel basement membrane matrix (optional)[12]
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in sterile PBS or serum-free media at the desired concentration (e.g., 2 x 107 cells in 100 µL).[4] Some protocols may recommend a 1:1 mixture with Matrigel to improve tumor take rate.[12] Keep cells on ice to maintain viability.[13]
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.[9][11]
-
Monitor the mice regularly for tumor growth and overall health. Tumor growth can be monitored using calipers.[11][14]
BPTES Administration
Materials:
-
BPTES
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Prepare the BPTES solution in the chosen vehicle. Due to its poor solubility, BPTES may require formulation as a nanoparticle suspension for intravenous administration, though intraperitoneal injection is more common for the unformulated compound.[15][16]
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[4][5]
-
Administer BPTES via intraperitoneal (i.p.) injection. A commonly used dosage is 12.5 mg/kg body weight.[4][5]
-
The treatment schedule can vary, but a typical regimen is administration every other day or every 3 days.[4][5]
-
The control group should receive an equivalent volume of the vehicle solution following the same schedule.
Monitoring Tumor Growth and Treatment Efficacy
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., twice a week or every 4 days).[5][11]
-
Calculate the tumor volume using the formula: V = (width² x length) / 2 or V = (length x width²) x 0.52.[5]
-
Monitor the body weight of the mice to assess for any treatment-related toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, metabolomics, immunohistochemistry).
Assessment of Target Engagement and Metabolic Effects
To confirm that BPTES is inhibiting its target and altering tumor metabolism, the following analyses can be performed on excised tumor tissue.
Procedure:
-
Metabolite Extraction: Flash-freeze the tumor tissue in liquid nitrogen immediately after excision.
-
Metabolomics Analysis: Homogenize the frozen tissue and extract metabolites. Analyze the levels of glutamine and glutamate using techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][17]
-
Expected Outcome: Successful target engagement by BPTES is expected to lead to an accumulation of glutamine and a reduction in glutamate levels within the tumor tissue.[4]
Figure 2: Workflow for a BPTES study in a xenograft mouse model.
Data Presentation
The following tables summarize representative quantitative data from studies using BPTES or its potent analog, CB-839, in xenograft models.
Table 1: Effect of BPTES on Tumor Growth in a P493 Lymphoma Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume Reduction (Day 10) | Statistical Significance (p-value) | Reference |
| Vehicle Control | 5 | - | - | [4] |
| BPTES (12.5 mg/kg) | 5 | ~50% | 0.001 | [4] |
Table 2: Metabolic Changes in P493 Xenograft Tumors Following BPTES Treatment
| Metabolite | Treatment Group | Change in Tumor Metabolite Level | Statistical Significance (p-value) | Reference |
| Glutamine | BPTES | Elevated | < 0.001 | [4] |
| Glutamate | BPTES | Decreased | 0.001 | [4] |
Table 3: Efficacy of CB-839 (Telaglenastat) in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Models
| Xenograft Model | Treatment Group | Relative Tumor Volume | Statistical Significance (p-value vs. Vehicle) | Reference |
| HN5 | Radiation Alone | 74.3% | 0.19 | [18] |
| HN5 | Telaglenastat Alone | 94.9% | 0.021 | [18] |
| HN5 | Combination (Telaglenastat + Radiation) | 61.7% | 0.28 | [18] |
| CAL-27 | Combination (Telaglenastat + Radiation) | Significantly reduced | ≤ 0.01 | [18] |
Conclusion
BPTES is a valuable research tool for investigating the role of glutamine metabolism in cancer. Its use in xenograft mouse models allows for the in vivo evaluation of glutaminase inhibition as a therapeutic strategy. The protocols and data presented here provide a framework for designing and executing preclinical studies with BPTES, contributing to a deeper understanding of its anti-tumor effects and potential for clinical translation. Careful consideration of the tumor model, drug formulation, and endpoints for analysis are critical for obtaining robust and reproducible results.
References
- 1. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BiTE® Xenograft Protocol [protocols.io]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 15. pnas.org [pnas.org]
- 16. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPTES in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase 1 (GLS1), in in vitro cancer cell line research.
Introduction
Glutamine is a critical nutrient for many cancer cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules and for energy production through the tricarboxylic acid (TCA) cycle.[1][2] Glutaminase 1 (GLS1) is the enzyme that catalyzes the first step of glutaminolysis, the conversion of glutamine to glutamate.[3][4] In numerous cancer types, the upregulation of GLS1 is observed, making it a promising therapeutic target.[4][5] BPTES is a well-characterized, cell-permeable inhibitor of GLS1 that binds to an allosteric site, leading to the disruption of cancer cell metabolism, reduced proliferation, and in some instances, cell death.[3][5][6]
Mechanism of Action
BPTES acts as a selective, non-competitive inhibitor of GLS1. It binds to the dimer interface of the GLS1 tetramer, stabilizing an inactive conformation of the enzyme.[5][6][7] This allosteric inhibition prevents the conversion of glutamine to glutamate, thereby depleting the intracellular pool of glutamate and subsequent TCA cycle intermediates like α-ketoglutarate.[3] This disruption of glutaminolysis leads to decreased ATP production, increased reactive oxygen species (ROS), and ultimately inhibits cancer cell growth and survival.[1][4]
Quantitative Data Summary: BPTES IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of BPTES varies among different cancer cell lines and is dependent on the assay conditions and duration of treatment. The following table summarizes reported IC50 values for BPTES across various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | 2.4 - 6.8 | [3][8] |
| P493 | Human B-cell Lymphoma | Cell Viability | ~3.3 | [3] |
| HCC1806 | Triple-Negative Breast Cancer | Proliferation | ≥2 | [7] |
| T47D | ER+ Breast Cancer | Proliferation | >10 (Resistant) | [7] |
| AsPC-1 | Pancreatic Cancer | Growth Inhibition | 10.2 | [8] |
| Patient-Derived Pancreatic Cancer Lines | Pancreatic Cancer | Proliferation | ~10 | [4][9] |
| A549 | Non-Small Cell Lung Cancer | Synergistic Effect with 5-FU | 10 | [10] |
| EKVX | Non-Small Cell Lung Cancer | Synergistic Effect with 5-FU | 10 | [10] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the in vitro effects of BPTES on cancer cell lines.
Cell Viability and Proliferation Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
BPTES Treatment: Prepare a series of BPTES dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the BPTES-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the BPTES-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value of BPTES.
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, according to the manufacturer's instructions.[9][12]
-
Plate Equilibration: After the treatment incubation, equilibrate the plate to room temperature for approximately 30 minutes.[9][12]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][12]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Determine cell viability based on the luminescent signal relative to the control and calculate the IC50.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with BPTES at the desired concentrations for the specified time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3][5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[3][13] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Glutaminase (GLS) Activity Assay
This assay measures the enzymatic activity of GLS in cell lysates. Commercial kits are available and recommended for ease of use and reliability.[14][15][16] The general principle involves the detection of glutamate or ammonia produced from the hydrolysis of glutamine.
General Protocol Principle:
-
Cell Lysate Preparation: Treat cells with BPTES as required. Harvest the cells and prepare cell lysates using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add the cell lysate to the reaction mixture provided in the kit, which typically contains glutamine as the substrate.
-
Incubation: Incubate the plate at 37°C for a specified time to allow the glutaminase in the lysate to convert glutamine to glutamate and ammonia.
-
Detection: Add the detection reagent(s). The detection mechanism varies between kits but often involves an enzymatic cascade that results in a colorimetric or fluorometric signal proportional to the amount of glutamate or ammonia produced.[14][15]
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the GLS activity based on a standard curve and normalize to the protein concentration of the cell lysate. Compare the activity in BPTES-treated samples to the vehicle control.
Visualizations
Caption: Experimental workflow for evaluating the in vitro effects of BPTES.
Caption: Signaling pathway of BPTES action in cancer cells.
References
- 1. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. ch.promega.com [ch.promega.com]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. caymanchem.com [caymanchem.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Glutaminase(GLS) Activity Assay Kit [myskinrecipes.com]
BPTES in Combination Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation. Glutaminase (GLS), the enzyme that converts glutamine to glutamate, is a key player in this process and has emerged as a promising therapeutic target. BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) is a potent and specific allosteric inhibitor of GLS1. While BPTES monotherapy has shown anti-tumor activity, its efficacy can be enhanced by combining it with other cancer therapies. This document provides detailed application notes and protocols for studying BPTES in combination with other anti-cancer agents, focusing on synergistic interactions and mechanisms of action.
I. BPTES in Combination with Metformin for Pancreatic Cancer
Rationale
Inhibition of glutaminolysis by BPTES can induce a metabolic shift in cancer cells. In pancreatic ductal adenocarcinoma (PDAC), cells that survive BPTES treatment often become more reliant on glycolysis for their energy needs. This metabolic vulnerability can be exploited by combining BPTES with metformin, an inhibitor of mitochondrial complex I that also has effects on glucose metabolism.[1][2][3][4][5] This combination targets both glutamine and glucose metabolism, leading to a more potent anti-tumor effect.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of BPTES nanoparticles (BPTES-NPs) in combination with metformin in a patient-derived orthotopic pancreatic tumor model.
| Treatment Group | Mean Tumor Volume (mm³) at Day 16 | % Tumor Growth Inhibition | Reference |
| Vehicle | ~1000 | - | [1] |
| BPTES-NPs (54 mg/kg, i.v., every 3 days) | ~600 | 40% | [1] |
| Metformin (250 mg/kg, i.p., daily) | ~800 | 20% | [1][5] |
| BPTES-NPs + Metformin | ~250 | 75% | [1][5] |
Signaling Pathway
BPTES treatment blocks the conversion of glutamine to glutamate, thereby inhibiting the TCA cycle and anabolic processes dependent on glutamine. This leads to a compensatory upregulation of glycolysis. Metformin inhibits mitochondrial complex I, reducing ATP production and further stressing the cancer cells' energy supply. The dual metabolic blockade results in a significant reduction in tumor growth.
References
- 1. pnas.org [pnas.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Protocol for Assessing BPTES Efficacy in 3D Tumor Spheroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3][4] This includes gradients of oxygen, nutrients, and catabolites, as well as complex cell-cell and cell-matrix interactions.[1][5] BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) is a potent and selective allosteric inhibitor of glutaminase 1 (GLS1), a key enzyme in the metabolic pathway of glutaminolysis.[6][7][8][9] Many cancer cells exhibit a strong dependence on glutamine metabolism for proliferation and survival, making glutaminase an attractive therapeutic target.[10][11][12][13][14] This application note provides a detailed protocol for assessing the efficacy of BPTES in 3D tumor spheroids, from spheroid formation to quantitative analysis of cell viability and cytotoxicity.
BPTES Mechanism of Action
BPTES allosterically inhibits the kidney-type glutaminase (GLS1) by binding to the dimer-dimer interface of the enzyme tetramer, which traps it in an inactive conformation.[8][15] This inhibition blocks the conversion of glutamine to glutamate, the first and rate-limiting step in glutaminolysis.[9][10][16] By disrupting this pathway, BPTES depletes the cell of key intermediates for the TCA cycle, biosynthesis of macromolecules, and production of the antioxidant glutathione, ultimately leading to reduced cancer cell proliferation and apoptosis.[10][14]
Signaling Pathway
References
- 1. d-nb.info [d-nb.info]
- 2. resources.revvity.com [resources.revvity.com]
- 3. assaygenie.com [assaygenie.com]
- 4. 3D tumor spheroid models for in vitro therapeutic screening: a systematic approach to enhance the biological relevance of data obtained - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 3D tumor spheroid model with robust T cell infiltration for evaluating immune cell engagers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutaminolysis: A Hallmark of Cancer Metabolism | Annual Reviews [annualreviews.org]
- 12. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 13. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Glutamine Addiction in Cancer Using BPTES
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine addiction is a metabolic hallmark of many cancer cells, where they become heavily reliant on exogenous glutamine for survival and proliferation.[1][2] This dependency presents a promising therapeutic target. A key enzyme in glutamine metabolism is glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate.[3][4] The small molecule inhibitor, Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), is a potent and selective allosteric inhibitor of the kidney-type glutaminase (GLS1).[3][5] BPTES has been instrumental in elucidating the role of glutamine metabolism in cancer and serves as a valuable tool for preclinical studies. These application notes provide detailed protocols for utilizing BPTES to investigate glutamine addiction in cancer models.
Mechanism of Action
BPTES is an allosteric inhibitor that binds to the dimer-dimer interface of the GLS1 tetramer, stabilizing it in an inactive conformation.[6][7] This non-competitive inhibition prevents the conversion of glutamine to glutamate, the first step in glutaminolysis. By blocking this pathway, BPTES disrupts downstream metabolic processes that are crucial for cancer cells, including tricarboxylic acid (TCA) cycle anaplerosis, nucleotide and amino acid synthesis, and redox homeostasis through glutathione (GSH) production.[3][6][8] Inhibition of GLS1 by BPTES can lead to decreased cell proliferation, induction of apoptosis, and increased oxidative stress in glutamine-addicted cancer cells.[6][8][9]
Data Presentation
Table 1: In Vitro Efficacy of BPTES in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes |
| P493 | Human B-cell Lymphoma | Growth Inhibition | ~2-5 | MYC-dependent cell line, highly sensitive to BPTES.[10] |
| mHCC 3-4 | Mouse Hepatocellular Carcinoma | Growth Inhibition | ~10 | Derived from a MYC-induced tumor model.[10] |
| Patient-Derived Pancreatic Cancer Lines | Pancreatic Ductal Adenocarcinoma | Proliferation Assay | ~10 | Effective in multiple patient-derived lines.[11] |
| HCC1937 | Triple-Negative Breast Cancer | CCK-8 Assay | Not specified, but synergistic with cisplatin/etoposide | BPTES enhanced the cytotoxic effects of chemotherapy.[9] |
| BT-549 | Triple-Negative Breast Cancer | CCK-8 Assay | Not specified, less sensitive than HCC1937 | The effect of BPTES was cell-type dependent.[9] |
| HTB-26 | Breast Cancer | Crystal Violet Assay | 10-50 | Highly aggressive breast cancer cell line.[6] |
| PC-3 | Pancreatic Cancer | Crystal Violet Assay | 10-50 | Pancreatic cancer cell line showing sensitivity to BPTES.[6] |
| HepG2 | Hepatocellular Carcinoma | Crystal Violet Assay | 10-50 | Liver cancer cell line with moderate sensitivity.[6] |
Table 2: In Vivo Efficacy of BPTES in Xenograft Models
| Xenograft Model | Cancer Type | BPTES Dosage and Administration | Outcome |
| P493 Xenografts | Human B-cell Lymphoma | 12.5 mg/kg, i.p., every other day for 20 days | Significant inhibition of tumor growth.[12] |
| P493 Xenografts | Human B-cell Lymphoma | Every 3 days (dose not specified) | Reduced tumor growth by ~50% over 10 days.[10] |
| Patient-Derived Pancreatic Tumor | Pancreatic Cancer | 12.5 mg/kg, i.p. | Modest antitumor effects as a monotherapy.[11] |
| BPTES Nanoparticles in Pancreatic Tumor Model | Pancreatic Cancer | 54 mg/kg, i.v. | Improved pharmacokinetics and efficacy compared to unencapsulated BPTES.[11] |
| LAP/MYC mice | Hepatocellular Carcinoma | 12.5 mg/kg, i.p. | Prolonged survival without apparent toxicity. |
Signaling Pathways and Experimental Workflows
Caption: BPTES inhibits GLS1, blocking glutaminolysis and downstream pathways essential for cancer cell proliferation.
Caption: Workflow for evaluating BPTES efficacy in vitro and in vivo.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on triple-negative breast cancer cells.[9]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
BPTES (Sigma-Aldrich)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of BPTES in complete medium. A final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Replace the medium with 100 µL of medium containing the desired concentrations of BPTES or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Glutaminase Activity Assay
This protocol is a generalized procedure based on commercially available kits and published methods.[1][13]
Materials:
-
Treated and untreated cell lysates or recombinant glutaminase
-
Glutaminase assay buffer
-
L-glutamine solution (substrate)
-
Ammonia or Glutamate detection reagent (depending on the kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates from control and BPTES-treated cells.
-
Add 2 µL of BPTES or other test compounds in DMSO to the wells of a microplate.[1]
-
Dilute the glutaminase enzyme or cell lysate to the desired concentration in the assay buffer.[1]
-
Add 100 µL of the diluted enzyme/lysate to each well and mix.[1]
-
Pre-incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding 50 µL of a 7 mM glutamine solution to each well.[1]
-
Incubate at room temperature for 90 minutes.[1]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Determine glutaminase activity relative to a standard curve and normalize to the protein concentration of the lysate.
Metabolite Extraction from Adherent Cancer Cells
This protocol is for preparing samples for metabolomics analysis by LC-MS or NMR.[3][14][15]
Materials:
-
Adherent cancer cells cultured on plates
-
BPTES
-
Cold water
-
Methanol/Chloroform mixture (9:1 v/v), pre-chilled to -75°C
-
Cell scraper
-
Centrifuge
-
Speedvac or similar vacuum concentrator
Procedure:
-
Culture cells to the desired confluency and treat with BPTES or vehicle for the specified duration.
-
After incubation, remove the cell media and wash the cells with 30 mL of cold water.[3]
-
Immediately add 9.5 mL of the pre-chilled methanol/chloroform mixture to the plates to quench metabolism and extract metabolites.[3]
-
Lyse the cells by keeping the plates at -75°C for 5 minutes, followed by thawing at room temperature.[3]
-
Scrape the cell remnants from the culture dishes and collect them along with the cell lysates into centrifuge tubes.[3]
-
Centrifuge at 13,000 rpm for 5 minutes.[3]
-
Transfer the supernatant containing the metabolites to fresh tubes.
-
Dry the metabolite extracts overnight using a Speedvac at 30°C.[3]
-
The dried residues can be reconstituted in an appropriate solvent for NMR or LC-MS analysis.
Western Blot Analysis for GLS1 Expression
This is a general protocol for assessing the protein levels of GLS1 and other relevant proteins.[10][16]
Materials:
-
Cell lysates from control and BPTES-treated cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLS1, anti-c-Myc, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with BPTES or vehicle control.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-GLS1) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading controls, probe the membrane with an antibody against a housekeeping protein like β-actin or GAPDH.
In Vivo Xenograft Study
This protocol is based on studies using P493 human lymphoma B cells in SCID mice.[12]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for injection (e.g., 2.0 x 10⁷ P493 cells)
-
BPTES
-
Vehicle solution (e.g., 2% DMSO in a suitable carrier)
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer BPTES (e.g., 12.5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every other day.[12]
-
Measure tumor volume using digital calipers every 2-4 days. Tumor volume can be calculated using the formula: (length x width²) x 0.52.[12]
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, tumors can be excised for ex vivo analysis, such as metabolite profiling or immunohistochemistry.
Conclusion
BPTES is a critical tool for investigating the mechanisms of glutamine addiction in cancer. The protocols outlined above provide a framework for researchers to study the effects of GLS1 inhibition on cancer cell viability, metabolism, and in vivo tumor growth. These methods can be adapted to various cancer models to further explore the therapeutic potential of targeting glutamine metabolism. Due to its poor solubility and bioavailability, derivatives such as CB-839, or nanoparticle formulations of BPTES may be considered for more advanced preclinical and clinical studies.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Metabolomics Study of BPTES Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis [jci.org]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Metabolomics Study of BPTES Altered Metabolism in Human Breast Cancer Cell Lines [frontiersin.org]
- 9. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Extraction of Metabolites from Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction of Metabolites from Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Imaging of BPTES Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and specific allosteric inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism.[1] GLS1 catalyzes the conversion of glutamine to glutamate, a key step in the glutaminolysis pathway that fuels the tricarboxylic acid (TCA) cycle and supports macromolecule synthesis in rapidly proliferating cells.[2][3] Consequently, GLS1 has emerged as a promising therapeutic target in oncology.
These application notes provide detailed protocols and data for the in vivo imaging of BPTES target engagement, a crucial step in the preclinical and clinical development of BPTES and its analogs. By visualizing and quantifying the interaction of BPTES with its target in a living organism, researchers can gain valuable insights into its pharmacokinetics, pharmacodynamics, and therapeutic efficacy.
Principle of BPTES Action and Target Engagement
BPTES functions as a non-competitive inhibitor of GLS1.[4] It binds to an allosteric site at the dimer interface of the GLS1 tetramer, stabilizing an inactive conformation of the enzyme.[5][6] This prevents the catalytic hydrolysis of glutamine to glutamate, thereby disrupting cancer cell metabolism.[2][3] In vivo imaging of BPTES target engagement aims to measure the extent and duration of this interaction in target tissues, such as tumors.
Signaling Pathway: Glutaminolysis
The following diagram illustrates the central role of GLS1 in the glutaminolysis pathway and the point of inhibition by BPTES.
Caption: The glutaminolysis pathway and the inhibitory action of BPTES on GLS1.
In Vivo Imaging Modalities for BPTES Target Engagement
Two primary imaging modalities have been successfully employed to assess BPTES target engagement in vivo: Positron Emission Tomography (PET) and Fluorescence Imaging.
Positron Emission Tomography (PET) with [11C]BPTES
PET imaging offers a non-invasive and quantitative method to determine the biodistribution and target engagement of BPTES. This is achieved by labeling the BPTES molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C).
Experimental Workflow for [11C]BPTES PET Imaging
Caption: Experimental workflow for in vivo [11C]BPTES PET imaging.
Protocol: [11C]BPTES PET Imaging in Mice [7][8][9]
1. Radiosynthesis of [11C]BPTES
-
Produce [¹¹C]CO₂ via a cyclotron.
-
Synthesize [¹¹C-carbonyl]phenylacetyl acid anhydride by reacting [¹¹C]CO₂ with benzylmagnesium chloride.
-
React the anhydride with the amine precursor of BPTES in situ.
-
Purify [¹¹C]BPTES using high-performance liquid chromatography (HPLC).
-
Formulate the final product in a suitable vehicle for intravenous injection.
2. Animal Preparation
-
Use tumor-bearing mice (e.g., xenograft models).
-
Anesthetize the mice using isoflurane (1.5-2.0% in oxygen).
-
Maintain the animal's body temperature using a heating pad.
-
Place a cannula in the lateral tail vein for radiotracer injection.
3. PET/CT Imaging
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Inject a bolus of [¹¹C]BPTES (e.g., 14-16 MBq) via the tail vein cannula.
-
Immediately start a dynamic PET scan for a duration of, for example, 90 minutes.
-
Reconstruct the PET data using an appropriate algorithm (e.g., 3D-OSEM).
4. Data Analysis
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images for various organs and the tumor.
-
Generate time-activity curves (TACs) for each ROI to visualize the change in radioactivity concentration over time.
-
Calculate the Standardized Uptake Value (SUV) for each ROI at different time points to quantify radiotracer uptake. The SUV is calculated as:
-
SUV = (Radioactivity per mL of tissue / Injected radioactivity) x Body weight (g)[8]
-
-
For target engagement studies, a baseline scan is performed. Then, a blocking dose of non-radioactive BPTES is administered, followed by a second [¹¹C]BPTES PET scan. A reduction in [¹¹C]BPTES uptake in the target tissue indicates successful target engagement.
Quantitative Data: Biodistribution of [11C]BPTES in Mice
The following table summarizes the biodistribution of [¹¹C]BPTES in various organs of healthy mice at different time points post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 5 min p.i. (%ID/g) | 15 min p.i. (%ID/g) | 30 min p.i. (%ID/g) | 60 min p.i. (%ID/g) |
| Blood | 3.5 ± 0.4 | 1.8 ± 0.2 | 1.0 ± 0.1 | 0.5 ± 0.1 |
| Heart | 4.2 ± 0.5 | 2.5 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Lungs | 6.1 ± 0.8 | 3.2 ± 0.4 | 1.8 ± 0.2 | 0.9 ± 0.1 |
| Liver | 8.9 ± 1.1 | 9.5 ± 1.2 | 8.7 ± 1.0 | 6.5 ± 0.8 |
| Kidneys | 7.5 ± 0.9 | 8.1 ± 1.0 | 7.2 ± 0.9 | 5.1 ± 0.6 |
| Spleen | 2.8 ± 0.3 | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.9 ± 0.1 |
| Pancreas | 3.9 ± 0.5 | 3.1 ± 0.4 | 2.2 ± 0.3 | 1.3 ± 0.2 |
| Small Intestine | 5.2 ± 0.6 | 6.8 ± 0.8 | 7.9 ± 0.9 | 8.5 ± 1.0 |
| Muscle | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Brain | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |
Data adapted from Zhang et al., Pharmaceuticals, 2023.[7]
Metabolite Analysis
Ex vivo analysis of plasma and tissue samples is crucial to determine the metabolic stability of [¹¹C]BPTES. This is typically done by HPLC analysis of tissue homogenates at various times after radiotracer injection.
| Time Post-Injection | Intact [11C]BPTES in Plasma (%) | Intact [11C]BPTES in Liver (%) |
| 15 min | 36% | 73% |
| 30 min | 24% | 62% |
| 60 min | 11% | 15% |
Data adapted from Zhang et al., Pharmaceuticals, 2023.[8]
Fluorescence Imaging with BPTES Nanoparticles
Due to the poor solubility of BPTES, nanoparticle-based delivery systems have been developed to improve its pharmacokinetic properties.[10] These nanoparticles can be labeled with a fluorescent dye to enable in vivo fluorescence imaging.
Protocol: Fluorescence Imaging of BPTES Nanoparticles [10]
1. Preparation of Fluorescent BPTES Nanoparticles
-
Synthesize biodegradable nanoparticles (e.g., PLGA-PEG) encapsulating BPTES.
-
Covalently conjugate a near-infrared (NIR) fluorescent dye (e.g., Alexa Fluor 647) to the nanoparticle polymer.
2. Animal and Tumor Model
-
Use mice bearing orthotopic or subcutaneous tumors.
3. In Vivo Fluorescence Imaging
-
Administer the fluorescent BPTES nanoparticles intravenously.
-
At various time points post-injection, image the mice using an in vivo imaging system (e.g., IVIS).
-
Following the final imaging session, euthanize the animals and excise the tumor and other organs for ex vivo imaging to confirm the in vivo findings and for more sensitive quantification.
4. Data Analysis
-
Draw ROIs around the tumor and other organs in the fluorescence images.
-
Quantify the fluorescence intensity (e.g., in photons/s/cm²/sr).
-
Correct for background fluorescence.
-
It is important to note that quantitative analysis of fluorescence imaging can be challenging due to light scattering and absorption by tissues.[11] Therefore, ex vivo analysis of excised organs is highly recommended for accurate quantification.
Quantitative Data: Pharmacokinetics of BPTES Nanoparticles
The following table shows the concentration of BPTES in blood, tumor, and normal pancreas at different time points after intravenous injection of BPTES nanoparticles (54 mg/kg) in mice.
| Time Post-Injection | Blood (µg/mL) | Tumor (µg/g) | Pancreas (µg/g) |
| 1 hr | 15.2 ± 2.1 | 5.8 ± 0.9 | 3.1 ± 0.5 |
| 6 hr | 8.7 ± 1.3 | 7.9 ± 1.2 | 2.5 ± 0.4 |
| 24 hr | 2.1 ± 0.4 | 4.1 ± 0.7 | 1.2 ± 0.2 |
| 48 hr | 0.5 ± 0.1 | 1.9 ± 0.3 | 0.4 ± 0.1 |
Data adapted from Elgogary et al., PNAS, 2016.[2]
Comparison of BPTES and its Analog CB-839
CB-839 (Telaglenastat) is a more potent, orally bioavailable GLS1 inhibitor that has advanced to clinical trials.[12][13] A comparison with BPTES is valuable for understanding the landscape of GLS1 inhibitors.
| Feature | BPTES | CB-839 (Telaglenastat) |
| Potency (IC50) | ~2-3 µM (recombinant GAC) | < 50 nM (recombinant GAC) |
| Oral Bioavailability | Poor | Good |
| In Vivo Efficacy | Modest as a single agent; improved with nanoparticle formulation. | Demonstrated as a single agent and in combination therapies. |
| Toxicity | Nanoparticle formulation is well-tolerated with no observed liver toxicity.[2] | Can cause elevated liver enzymes.[2] |
Data compiled from multiple sources.[2][6][12][13][14][15]
Alternative Methods for Quantifying Target Engagement
While imaging provides spatial and temporal information, other methods can also be used to quantify BPTES target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach that uses active site-directed chemical probes to assess the functional state of enzymes in complex biological samples.[7][8]
Conceptual Workflow for BPTES Target Engagement using ABPP
Caption: Conceptual workflow for assessing BPTES target engagement using ABPP.
A reduction in probe labeling in the BPTES-treated group compared to the vehicle control would indicate target engagement.
Conclusion
In vivo imaging is an indispensable tool for the preclinical and clinical development of BPTES and other GLS1 inhibitors. PET imaging with [¹¹C]BPTES provides a robust and quantitative method for assessing whole-body biodistribution and target engagement. Fluorescence imaging of labeled BPTES nanoparticles offers a complementary approach, particularly for evaluating novel drug delivery systems. The protocols and data presented in these application notes provide a comprehensive resource for researchers aiming to visualize and quantify BPTES target engagement in living systems.
References
- 1. scilit.com [scilit.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 9. Peptide-based PET quantifies target engagement of PD-L1 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Activity-based protein profiling in vivo using a copper(i)-catalyzed azide-alkyne [3 + 2] cycloaddition. | Semantic Scholar [semanticscholar.org]
- 11. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
BPTES: A Powerful Tool for Interrogating Immunometabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a critical feature of immune cell activation, differentiation, and function. Glutaminolysis, the metabolic pathway that converts glutamine into glutamate, has emerged as a key process in supporting the bioenergetic and biosynthetic demands of immune cells. Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of the kidney-type glutaminase 1 (GLS1), the first and rate-limiting enzyme in the glutaminolysis pathway.[1] This makes BPTES an invaluable chemical tool to investigate the role of glutamine metabolism in immunity and to explore its therapeutic potential in immune-mediated diseases and cancer. These application notes provide an overview of BPTES, its mechanism of action, and detailed protocols for its use in studying immunometabolism.
Introduction
Immune cells undergo profound metabolic shifts to meet the demands of their activation and effector functions. While glycolysis is a hallmark of pro-inflammatory M1 macrophages and activated T cells, glutamine metabolism plays a multifaceted role in supporting the TCA cycle, nucleotide and amino acid synthesis, and redox balance.[2][3][4] GLS1, the primary enzyme for glutaminolysis in immune cells, is a critical node in this metabolic network.
BPTES is a highly specific, non-competitive inhibitor of GLS1.[5] It binds to an allosteric site at the dimer-dimer interface of the GLS1 tetramer, locking the enzyme in an inactive conformation.[6][7] This specific mechanism of action, with high selectivity over the liver isoform GLS2, makes BPTES a precise tool to dissect the role of glutaminolysis in various immune cell subsets.[1][8]
Mechanism of Action of BPTES
The central role of BPTES in studying immunometabolism lies in its ability to specifically block the conversion of glutamine to glutamate. This inhibition has several downstream consequences for immune cell function:
-
TCA Cycle Anaplerosis: By blocking the production of glutamate, which is subsequently converted to the TCA cycle intermediate α-ketoglutarate, BPTES limits the replenishment of the TCA cycle, impacting cellular energy production and the generation of biosynthetic precursors.
-
Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. BPTES treatment can therefore lead to increased reactive oxygen species (ROS) and cellular oxidative stress.[2]
-
Signaling Pathways: The metabolic alterations induced by BPTES can impact various signaling pathways, including mTOR signaling, which is a central regulator of cell growth, proliferation, and metabolism.
Applications in Immunometabolism Research
BPTES is a versatile tool that can be used in a wide range of in vitro and in vivo experimental systems to study the role of glutaminolysis in:
-
T Cell Activation and Differentiation: Investigating the requirement of glutamine metabolism for T cell proliferation, cytokine production, and differentiation into effector and memory subsets.
-
Macrophage Polarization and Function: Elucidating the role of glutaminolysis in the polarization of macrophages towards pro-inflammatory M1 or anti-inflammatory M2 phenotypes and their effector functions like phagocytosis and cytokine secretion.[2]
-
Trained Immunity: Exploring the metabolic basis of innate immune memory.[9]
-
Anti-tumor Immunity: Understanding how targeting glutamine metabolism in tumor cells and immune cells within the tumor microenvironment can enhance anti-tumor immune responses.
-
Inflammatory Diseases: Assessing the therapeutic potential of inhibiting glutaminolysis in models of autoimmune and inflammatory diseases.
Data Presentation
In Vitro Efficacy of BPTES on Immune Cells
| Cell Type | Assay | BPTES Concentration (µM) | Observed Effect | Reference |
| Human CD4+ T Cells | Proliferation (α-CD3/CD28 stimulation) | 25 | Significant inhibition of proliferation | [5] |
| Human CD4+ T Cells | Cytokine Secretion (α-CD3/CD28 stimulation) | 25 | Reduced secretion of TNF-α, IL-2, IFN-γ, IL-17A | [10] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | M1 Polarization (LPS/IFN-γ stimulation) | 10 | Dampened M1-like polarization (decreased Il1b, Nos2 mRNA) | [2] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Phagocytosis (Aspergillus fumigatus) | Not specified | Impaired phagocytosis | [11] |
In Vivo Efficacy of BPTES
| Animal Model | Disease/Condition | BPTES Dosage | Route of Administration | Outcome | Reference |
| Mice | Aspergillus fumigatus infection | 150 µg/Kg daily | Intraperitoneal (i.p.) | Increased susceptibility to aspergillosis | [11] |
| LAP/MYC Mice | Hepatocellular Carcinoma | 12.5 mg/kg | Intraperitoneal (i.p.) | Prolonged survival | [12] |
| Mice with P493 Tumor Xenografts | Human B cell lymphoma | 200 µ g/mouse | Intraperitoneal (i.p.) | Inhibited tumor cell growth | [12] |
Experimental Protocols
Protocol 1: In Vitro T Cell Activation and Proliferation Assay
Objective: To assess the effect of BPTES on T cell activation and proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
BPTES (solubilized in DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
Procedure:
-
Isolate CD4+ T cells from human PBMCs using a negative selection kit.
-
Label the isolated CD4+ T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled T cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add BPTES at desired concentrations (e.g., 0, 5, 10, 25 µM). A DMSO vehicle control should be included. Pre-incubate for 1-2 hours.
-
Stimulate the T cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies or with anti-CD3/CD28-coated beads.
-
Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze proliferation by flow cytometry. The dilution of the proliferation dye indicates cell division.
-
For activation marker analysis, stain cells with fluorescently labeled antibodies against CD25 and CD69 and analyze by flow cytometry at 24-48 hours post-stimulation.
Protocol 2: In Vitro Macrophage Polarization Assay
Objective: To determine the effect of BPTES on macrophage polarization.
Materials:
-
Bone marrow cells isolated from mice
-
L929-conditioned medium or recombinant M-CSF
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
BPTES (solubilized in DMSO)
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents and primers for M1 (e.g., Nos2, Il1b) and M2 (e.g., Arg1, Mrc1) markers.
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Differentiate the bone marrow cells into bone marrow-derived macrophages (BMDMs) by culturing them for 7 days in complete DMEM supplemented with 20% L929-conditioned medium or 20 ng/mL M-CSF.
-
Plate the mature BMDMs in 12-well plates at a density of 1 x 10^6 cells/well.
-
Pre-treat the BMDMs with BPTES at the desired concentrations (e.g., 0, 5, 10 µM) for 1-2 hours.
-
Polarize the macrophages by adding:
-
M1 polarization: 100 ng/mL LPS and 20 ng/mL IFN-γ
-
M2 polarization: 20 ng/mL IL-4
-
M0 (unpolarized): Medium with DMSO vehicle control
-
-
Incubate for 24 hours.
-
Harvest the cells and extract total RNA using TRIzol.
-
Perform qRT-PCR to analyze the gene expression of M1 and M2 markers.
Protocol 3: Seahorse XF Analysis of Cellular Metabolism
Objective: To measure the effect of BPTES on glycolysis and mitochondrial respiration in immune cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium (supplemented with glucose, glutamine, and pyruvate as required for the specific assay)
-
BPTES
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Immune cells of interest (e.g., activated T cells or polarized macrophages)
Procedure:
-
Seed the immune cells in a Seahorse XF Cell Culture Microplate at the optimal density determined for the cell type.
-
Allow the cells to adhere and/or activate as required by the experimental design.
-
On the day of the assay, replace the culture medium with the appropriate Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the inhibitor plate with BPTES and the components of the desired stress test kit.
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Perform the assay to measure the Oxygen Consumption Rate (OCR) for mitochondrial respiration and the Extracellular Acidification Rate (ECAR) for glycolysis. BPTES can be injected during the assay to observe the acute effects on metabolism.
Visualizations
Caption: BPTES inhibits GLS1, blocking glutamine to glutamate conversion.
Caption: Workflow for assessing BPTES effect on T cell proliferation.
Caption: Workflow for macrophage polarization experiment with BPTES.
Conclusion
BPTES is an indispensable tool for researchers investigating the role of glutamine metabolism in the immune system. Its high selectivity for GLS1 allows for precise dissection of glutaminolysis-dependent pathways in various immune cell types. The protocols provided here offer a starting point for utilizing BPTES to explore the intricate connections between metabolism and immunity, paving the way for novel therapeutic strategies targeting immunometabolic vulnerabilities. As with any inhibitor, it is crucial to include appropriate controls and consider potential off-target effects, although BPTES is known for its high specificity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamine Is Required for M1-like Polarization of Macrophages in Response to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic reprogramming of macrophages and its involvement in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic reprogramming in macrophage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Helper Cell Activation and Expansion Is Sensitive to Glutaminase Inhibition under Both Hypoxic and Normoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Glutaminolysis and Fumarate Accumulation Integrate Immunometabolic and Epigenetic Programs in Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Troubleshooting BPTES Solubility Issues In Vitro: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the glutaminase inhibitor BPTES, ensuring its proper dissolution is critical for accurate and reproducible experimental outcomes. This guide provides troubleshooting strategies and answers to frequently asked questions regarding BPTES solubility in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BPTES?
A1: BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase 1 (GLS1).[1][2][3][4] It binds to the dimer-dimer interface of the GLS1 tetramer, stabilizing an inactive conformation of the enzyme.[5][6] This prevents the hydrolysis of glutamine to glutamate, a key step in cancer cell metabolism.[5][6] BPTES is highly selective for GLS1 over the liver isoform (GLS2) and other enzymes like glutamate dehydrogenase.[1][3][7]
Q2: What are the primary solvents for dissolving BPTES?
A2: BPTES is sparingly soluble in aqueous buffers but is soluble in organic solvents.[8] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing BPTES stock solutions.[1][8][9][10] It is also soluble in dimethylformamide (DMF).[3][8] BPTES is insoluble in water and ethanol.[1][4]
Q3: What are the recommended concentrations for BPTES stock solutions?
A3: Stock solutions of BPTES in DMSO are typically prepared at concentrations ranging from 10 mM to 100 mM.[1][10][11] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of BPTES.[1]
Q4: How should BPTES stock solutions be stored?
A4: BPTES powder should be stored at -20°C for long-term stability (≥ 4 years).[3][8] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to a month.[1][2] Aqueous solutions are not recommended for storage for more than one day.[8]
Q5: What are the typical working concentrations of BPTES in cell culture experiments?
A5: The effective concentration of BPTES can vary depending on the cell line and experimental conditions. The IC50 for GLS1 inhibition is approximately 0.16 µM.[1][2][4][11] In cell-based assays, concentrations ranging from the low micromolar (e.g., 2-10 µM) are often used to inhibit cell growth and glutaminase activity.[1][2][12]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for BPTES solubility and activity.
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility in DMSO | 10 mg/mL - 100 mg/mL | 100% DMSO | [1][3][8][9] |
| Solubility in DMF | ~10 mg/mL | 100% DMF | [3][8] |
| Solubility in DMSO:PBS (1:2) | ~0.33 mg/mL | pH 7.2 | [3][8] |
| IC50 (GLS1) | ~0.16 - 3.3 µM | Cell-free enzymatic assay | [1][2][3][7][9] |
| IC50 (Cell-based) | 0.18 µM (human kidney cells) | Cell culture | [1][4][10] |
| Typical Working Concentration | 2 - 10 µM | Cell culture | [1][2][12] |
Experimental Protocols
Preparation of BPTES Stock Solution
Objective: To prepare a high-concentration stock solution of BPTES in DMSO for use in in vitro experiments.
Materials:
-
BPTES powder
-
Anhydrous/fresh dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the BPTES powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of BPTES powder to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of BPTES is 524.68 g/mol .[2][9]
-
Add the appropriate volume of fresh DMSO to the BPTES powder.
-
Vortex the solution thoroughly until the BPTES is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of BPTES Working Solution in Cell Culture Medium
Objective: To dilute the BPTES stock solution into cell culture medium for treating cells, while minimizing precipitation.
Materials:
-
BPTES stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the BPTES stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration.
-
Crucially, add the BPTES stock solution to the medium drop-wise while gently vortexing or swirling the tube. This gradual dilution helps to prevent the compound from precipitating out of the aqueous solution.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide below.
-
Use the freshly prepared working solution immediately for your experiment.
Troubleshooting Guide: BPTES Precipitation in Cell Culture Media
Precipitation of BPTES upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature.[13][14][15] This can lead to inaccurate dosing and unreliable experimental results.
Problem: A visible precipitate forms in the cell culture medium after adding the BPTES stock solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of BPTES may exceed its solubility limit in the aqueous medium. Reduce the final concentration of BPTES in your experiment.[16] |
| Improper Dilution Technique | Adding the concentrated DMSO stock directly and quickly to the medium can cause the compound to "crash out" of solution. Always add the stock solution drop-wise to pre-warmed media while gently mixing.[16] |
| Low Temperature of Media | Cold media can decrease the solubility of hydrophobic compounds. Ensure your cell culture medium is pre-warmed to 37°C before adding the BPTES solution.[16] |
| High DMSO Concentration | While necessary for the stock solution, a high final concentration of DMSO in the culture medium can be toxic to cells. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. |
| Media Components | Certain components in the cell culture medium, such as salts or proteins in serum, can interact with BPTES and reduce its solubility.[16][17][18][19] If possible, try reducing the serum concentration during the treatment period or test different types of media. |
| pH of the Media | The pH of the culture medium can influence the solubility of small molecules.[16][17] Ensure the pH of your medium is stable and within the optimal range for your cells. |
| Old or Hydrated DMSO | DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power for hydrophobic compounds like BPTES.[1] Use fresh, anhydrous DMSO to prepare stock solutions. |
Visualizations
BPTES Mechanism of Action
Caption: BPTES allosterically inhibits GLS1, blocking glutamine to glutamate conversion.
Experimental Workflow for BPTES Treatment
Caption: Workflow for preparing and using BPTES in cell culture experiments.
Troubleshooting Decision Tree for BPTES Precipitation
Caption: A decision tree to diagnose and resolve BPTES precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. BPTES | Glutaminase | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Targeting glutamine metabolism sensitizes pancreatic cancer to PARP-driven metabolic catastrophe induced by ß-lapachone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 18. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 19. researchgate.net [researchgate.net]
Optimizing BPTES for In Vivo Research: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo application of BPTES, a potent allosteric inhibitor of glutaminase 1 (GLS1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BPTES?
A1: BPTES is a selective, allosteric inhibitor of kidney-type glutaminase (GLS1).[1][2] It binds to the dimer-dimer interface of the GLS1 tetramer, stabilizing an inactive conformation of the enzyme.[3][4] This prevents the conversion of glutamine to glutamate, a crucial step in the metabolic pathway known as glutaminolysis, which is often upregulated in cancer cells to support their proliferation and survival.[5][6][7][8]
Q2: What are the main challenges when using BPTES in in vivo studies?
A2: The primary challenges with in vivo applications of BPTES are its poor aqueous solubility and low bioavailability.[9][10][11][12] These properties can limit the achievable therapeutic concentrations in target tissues and complicate formulation for administration.[10][12]
Q3: How can the solubility and bioavailability of BPTES be improved for in vivo experiments?
A3: To overcome solubility issues, BPTES can be formulated in various ways. For intraperitoneal (i.p.) injections, it is often first dissolved in an organic solvent like DMSO and then diluted in a vehicle such as PBS or corn oil.[13][14][15] A more advanced approach involves encapsulating BPTES into nanoparticles (BPTES-NPs), which has been shown to significantly improve its solubility, pharmacokinetic profile, and allows for intravenous (i.v.) administration of higher doses.[9][10][16]
Q4: What are the recommended starting doses for BPTES in mouse models?
A4: The optimal dose of BPTES can vary depending on the cancer model, administration route, and formulation. A commonly cited starting dose for unencapsulated BPTES administered intraperitoneally (i.p.) is 12.5 mg/kg.[10][13][14][15] When using nanoparticle formulations, higher intravenous (i.v.) doses, such as 54 mg/kg, have been successfully used.[10]
Troubleshooting Guide
Issue 1: Difficulty dissolving BPTES for in vivo administration.
-
Possible Cause: BPTES has inherently low solubility in aqueous solutions.[10][14]
-
Solution:
-
Stock Solution: Prepare a high-concentration stock solution of BPTES in 100% DMSO.[13][14] BPTES is soluble in DMSO up to approximately 20 mg/mL.[14]
-
Working Solution (for i.p. injection): A common method is to first dissolve BPTES in DMSO and then dilute it with a suitable aqueous buffer like PBS. For example, a 1:2 solution of DMSO:PBS can be used, though solubility will be limited (approximately 0.33 mg/mL).[14] Another approach involves a vehicle of DMSO, PEG300, Tween 80, and water.[13]
-
Nanoparticle Formulation: For improved solubility and bioavailability, consider encapsulating BPTES into nanoparticles. This allows for higher, more stable concentrations in aqueous solutions for i.v. administration.[10][17]
-
Issue 2: Lack of significant tumor growth inhibition in vivo.
-
Possible Cause 1: Insufficient drug exposure at the tumor site.
-
Possible Cause 2: The tumor model is not dependent on GLS1.
-
Possible Cause 3: The administered dose is too low.
Issue 3: Observed toxicity in treated animals.
-
Possible Cause: The vehicle or the drug itself may be causing toxicity at the administered dose.
-
Solution:
-
Toxicity Study: Conduct a preliminary toxicity study to determine the maximum tolerated dose (MTD) of your specific BPTES formulation. A sample protocol involves administering the drug for a set period (e.g., 10 days with injections every 3 days) and monitoring for clinical signs of toxicity.[15]
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the solvents used in the formulation.
-
Alternative Formulations: BPTES nanoparticles have been reported to be better tolerated and show less liver toxicity compared to other glutaminase inhibitors like CB-839 in some studies.[10]
-
Data and Protocols
Quantitative Data Summary
Table 1: BPTES In Vitro Potency
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| IC50 | 0.16 µM | Glutaminase GLS1 (KGA) | [1][13] |
| IC50 | 0.18 µM | Human kidney cells | [13] |
| IC50 | 80-120 nM | Microglia (glutamate efflux) | [13] |
| Ki | ~3 µM | Rat Kidney-type Glutaminase |[2] |
Table 2: BPTES Solubility
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~20 mg/mL (or 50 mg/mL) | [13][14] |
| Dimethyl formamide | ~10 mg/mL | [14] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [14] |
| Water | Poor/Sparingly soluble |[9][10][14] |
Table 3: Example In Vivo Dosages and Administration Routes
| Dosage | Administration Route | Animal Model | Formulation | Reference |
|---|---|---|---|---|
| 12.5 mg/kg | Intraperitoneal (i.p.) | P493 lymphoma xenograft | Not specified | [14] |
| 12.5 mg/kg | Intraperitoneal (i.p.) | LAP/MYC mice | 10% DMSO in PBS | [13][15] |
| 200 µ g/mouse | Intraperitoneal (i.p.) | P493 tumor xenografts | Not specified | [13] |
| 54 mg/kg | Intravenous (i.v.) | Patient-derived pancreatic orthotopic tumor | Nanoparticles (BPTES-NPs) |[10] |
Experimental Protocols
Protocol 1: In Vivo Formulation of BPTES for Intraperitoneal (i.p.) Injection
-
Prepare Stock Solution: Dissolve BPTES in 100% DMSO to create a concentrated stock solution (e.g., 8 mg/mL or 10 mg/mL).[13] Ensure it is fully dissolved.
-
Prepare Vehicle: In a separate tube, mix the components of the vehicle. A common vehicle consists of PEG300, Tween 80, and ddH2O.[13]
-
Combine and Dilute: To prepare the final working solution (e.g., for a 1 mL final volume), add a specific volume of the DMSO stock solution (e.g., 50 µL) to the PEG300 and mix until clear.[13]
-
Add Surfactant: Add Tween 80 to the mixture and mix until clear.[13]
-
Final Dilution: Add ddH2O to reach the final desired volume and concentration.[13]
-
Administration: The mixed solution should be used immediately for optimal results.[13]
Protocol 2: Assessment of Target Engagement In Vivo
-
Sample Collection: Following treatment with BPTES or vehicle control, harvest tumor tissue and/or normal adjacent tissue.[15]
-
Metabolite Extraction: Immediately process the tissues for metabolite extraction.
-
Metabolite Analysis: Measure the intratumoral levels of glutamine and glutamate using techniques like liquid chromatography-mass spectrometry (LC-MS).[15]
-
Data Interpretation: Successful target engagement by BPTES should result in an accumulation of glutamine and a reduction in glutamate levels within the tumor tissue compared to the vehicle-treated group.[15]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolic importance of the glutaminase II pathway in normal and cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Heterogeneity, Plasticity, and Adaptation to “Glutamine Addiction” in Cancer Cells: The Role of Glutaminase and the GTωA [Glutamine Transaminase—ω-Amidase (Glutaminase II)] Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 13. selleckchem.com [selleckchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming BPTES Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the glutaminase inhibitor, BPTES, and its analogs like CB-839.
Troubleshooting Guides
Issue 1: My cancer cell line shows intrinsic or acquired resistance to BPTES.
-
Question: Why are my cancer cells not responding to BPTES treatment, or why have they developed resistance over time?
-
Answer: Resistance to BPTES, a selective inhibitor of glutaminase 1 (GLS1), can arise from several metabolic reprogramming mechanisms.[1][2] Cancer cells can adapt to the inhibition of glutaminolysis by upregulating alternative metabolic pathways to fuel the TCA cycle and support proliferation.[1][3]
-
Compensatory Metabolic Pathways:
-
Enhanced Glycolysis: Cells may increase their glucose uptake and flux through glycolysis to generate ATP and biosynthetic precursors.[4][5]
-
Increased Pyruvate Carboxylation: Pyruvate can be converted to oxaloacetate by pyruvate carboxylase, providing an alternative anaplerotic source for the TCA cycle, thus bypassing the need for glutamine-derived α-ketoglutarate.[3][5]
-
Fatty Acid Oxidation (FAO): Some cancer cells can switch to oxidizing fatty acids to produce acetyl-CoA, which then enters the TCA cycle.[1][2]
-
Upregulation of GLS2: While BPTES is selective for GLS1, some cells may upregulate the GLS2 isoenzyme, which can compensate for the loss of GLS1 activity.[2][6]
-
-
Tumor Microenvironment:
-
Hypoxia: Hypoxic regions of a tumor often exhibit reduced dependence on glutamine and increased reliance on glycolysis, making them intrinsically resistant to BPTES.[4][5]
-
Nutrient Availability: The presence of alternative nutrients like pyruvate in the culture medium can attenuate the efficacy of BPTES.[5][7]
-
-
-
Troubleshooting Steps:
-
Metabolic Profiling: Perform metabolomics analysis to identify the upregulated compensatory pathways in your resistant cells. Look for increased levels of glycolytic intermediates, lactate, or metabolites associated with fatty acid oxidation.[4]
-
Assess Oxygenation Status: Determine if your in vitro (e.g., 3D spheroid) or in vivo models have significant hypoxic regions.[4][5]
-
Combination Therapy: Based on the identified resistance mechanism, consider combination therapies. For example, combine BPTES with a glycolysis inhibitor like metformin if you observe enhanced glycolysis.[2][4][8]
-
Culture Conditions: Ensure your cell culture medium does not contain high levels of alternative nutrients like pyruvate that could mask the effect of BPTES.[5][7]
-
Issue 2: Inconsistent results with BPTES in different experimental models (2D vs. 3D vs. in vivo).
-
Question: Why do I observe potent BPTES efficacy in my 2D cell culture, but diminished or no effect in 3D spheroids or in vivo xenograft models?
-
Answer: The discrepancy in BPTES efficacy across different models is often attributed to the influence of the tumor microenvironment, which is better recapitulated in 3D and in vivo systems.[2][5]
-
Nutrient and Oxygen Gradients: 3D spheroids and tumors in vivo have gradients of nutrients and oxygen, leading to hypoxic cores that are less dependent on glutamine and more reliant on glycolysis.[4][5]
-
Paracrine Signaling: In a tumor, different cell populations can support each other metabolically. For instance, some cells may secrete pyruvate, which can then be taken up by other cells, conferring resistance to BPTES.[5][7]
-
Pharmacokinetics and Drug Delivery: BPTES has poor aqueous solubility and bioavailability in vivo, which can limit its effective concentration at the tumor site.[2][9] While nanoparticle formulations have been developed to address this, drug penetration into dense tumor tissue can still be a challenge.[4][9]
-
-
Troubleshooting Steps:
-
Model Selection: Be aware of the limitations of each model. While 2D cultures are useful for initial screening, 3D and in vivo models are more representative of the complex tumor microenvironment.[2][7]
-
Pharmacokinetic Analysis: If using in vivo models, assess the concentration of BPTES in the tumor tissue to ensure adequate drug exposure.[4] Consider using nanoparticle formulations to improve delivery.[4][8]
-
Combination Strategies: In 3D and in vivo models, combination therapies targeting both glutaminolysis and compensatory pathways (e.g., glycolysis) are often more effective.[4][8]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key signaling pathways involved in BPTES resistance?
-
A1: Key pathways include the mTORC1 signaling pathway, which can be involved in metabolic reprogramming, and the NRF2 antioxidant response pathway.[1][3] Activation of NRF2 has been shown to promote metabolic adaptations that confer resistance to therapies, but can also create a vulnerability to glutaminase inhibition in certain contexts.[10][11]
-
Q2: How can I develop a BPTES-resistant cell line for my studies?
-
A2: A common method is to culture a BPTES-sensitive parental cell line with gradually increasing concentrations of BPTES over a prolonged period. This selects for a population of cells that have adapted to the presence of the inhibitor. Clonal selection can then be used to isolate and expand resistant populations.
-
Q3: Are there alternative glutaminase inhibitors I can use if I encounter BPTES resistance?
-
A3: Yes, several other glutaminase inhibitors have been developed. CB-839 (Telaglenastat) is a more potent, orally bioavailable analog of BPTES that has been in clinical trials.[12][13] Compound 968 is another allosteric inhibitor that can inhibit both GLS1 and GLS2 and may be effective in some BPTES-resistant contexts.[2][6]
-
Q4: What is the role of c-Myc in sensitivity to BPTES?
-
A4: The transcription factor c-Myc is a known regulator of glutamine metabolism.[14] Cancers with high c-Myc expression are often "glutamine addicted" and can be particularly sensitive to glutaminase inhibitors like BPTES.[15] However, resistance can still develop through the mechanisms described above.
-
Q5: Can BPTES be used to sensitize cancer cells to other therapies?
-
A5: Yes, inhibiting glutaminolysis with BPTES can sensitize cancer cells to other treatments. For example, BPTES has been shown to synergize with cisplatin in ovarian cancer cells by preventing the metabolic adaptations that lead to platinum resistance.[14] It can also enhance the efficacy of radiotherapy and certain targeted therapies.[16][17]
Data Presentation
Table 1: Comparative IC50 Values of BPTES and CB-839 in Cancer Cell Lines
| Cell Line | Cancer Type | BPTES IC50 (µM) | CB-839 IC50 (µM) | Reference |
| HCC1937 | Triple-Negative Breast Cancer | >10 | ~0.02 | [13][18] |
| BT-549 | Triple-Negative Breast Cancer | >10 | ~0.03 | [13][18] |
| P493 | B-cell Lymphoma | ~2-5 | Not Reported | [15] |
| HCT-116 | Colon Cancer | 0.54 | Not Reported | [19] |
| A549 | Non-Small Cell Lung Cancer | 49 | Not Reported | [19] |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and media composition.
Table 2: Combination Therapies to Overcome BPTES Resistance
| Combination Agent | Mechanism of Action | Cancer Model | Outcome | Reference |
| Metformin | Glycolysis/Glycogenesis Inhibitor | Pancreatic Cancer | Significantly greater tumor reduction than monotherapy | [4][8] |
| Cisplatin | DNA Damaging Agent | Ovarian Cancer | Synergistic inhibition of cell proliferation and increased apoptosis | [14] |
| Paclitaxel | Microtubule Stabilizer | Ovarian Cancer | Sensitized resistant cells to chemotherapy | [20] |
| Radiotherapy | Induces DNA damage and ROS | Pancreatic Cancer | Enhanced radiosensitivity of pancreatic cancer stem cells | [16] |
| ss-lapachone (ARQ761) | NQO1-bioactivatable drug (induces ROS) | Pancreatic Cancer | Synergistic cell death through metabolic catastrophe | [17] |
Experimental Protocols
1. Cell Viability/Proliferation Assay to Determine IC50
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BPTES on the proliferation of cancer cell lines.[6]
-
Methodology:
-
Cell Culture: Culture cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[6]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[6]
-
Compound Treatment: Prepare a serial dilution of BPTES in culture medium. Remove the old medium from the plates and add the medium containing different concentrations of BPTES or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours.[6]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[6][21]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as percent inhibition versus log-transformed drug concentration. Calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).[6]
-
2. In Vivo Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of BPTES, alone or in combination, in a preclinical in vivo model.[15]
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) two to three times per week.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, BPTES, combination agent, BPTES + combination agent). BPTES is typically administered via intraperitoneal (i.p.) injection due to its poor oral bioavailability.[15] Formulations like BPTES-nanoparticles can be administered intravenously (i.v.).[4]
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 10-21 days). The primary endpoint is typically tumor growth inhibition. Monitor animal body weight and overall health as indicators of toxicity.[15]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, Western blotting, metabolomics).[4][15]
-
Visualizations
Caption: Metabolic bypass pathways conferring resistance to GLS1 inhibition.
Caption: A logical workflow for investigating and overcoming BPTES resistance.
References
- 1. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 3. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Undermining glutaminolysis bolsters chemotherapy while NRF2 promotes chemoresistance in KRAS-driven pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NRF2 activation promotes the recurrence of dormant tumour cells through regulation of redox and nucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. oncotarget.com [oncotarget.com]
- 15. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of glutamine metabolism counteracts pancreatic cancer stem cell features and sensitizes cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.foxchase.org [profiles.foxchase.org]
- 18. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Molecular targeting of glutaminase sensitizes ovarian cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Welcome to the technical support center for Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered when working with this selective glutaminase 1 (GLS1) inhibitor.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with BPTES, offering potential causes and solutions.
Issue 1: Inconsistent or No Effect on Cell Viability
Question: I'm not observing the expected decrease in cell viability after treating my cancer cell lines with BPTES. What could be the issue?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor BPTES Solubility | BPTES has poor aqueous solubility[1][2]. Ensure proper solubilization. Prepare a high-concentration stock solution in 100% DMSO[3][4]. For cell culture, dilute the stock solution in the medium to the final desired concentration immediately before use. The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent toxicity[5]. For aqueous buffers, first dissolve BPTES in DMSO and then dilute with the aqueous buffer[4]. Aqueous solutions are not recommended for storage for more than a day[4]. |
| Inappropriate Concentration Range | The effective concentration of BPTES can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cell line[3]. |
| Insufficient Incubation Time | The effects of BPTES on cell proliferation may not be apparent after short incubation times. Increase the incubation period to 48, 72, or even up to 6 days for some cell lines[3]. |
| Cell Line Resistance | Some cancer cell lines may exhibit resistance to glutaminase inhibitors due to metabolic plasticity, allowing them to use alternative pathways to survive[1]. Consider using a positive control cell line known to be sensitive to BPTES, such as P493 human lymphoma B cells. |
| Degraded BPTES | Improper storage can lead to the degradation of BPTES. Store the solid compound at -20°C[4]. Stock solutions in DMSO can be stored at -80°C for up to a year, but for shorter periods (1 month), -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing aliquots[3]. |
Issue 2: Difficulty with In Vivo Experiments
Question: I'm having trouble with the in vivo administration of BPTES due to its low solubility. How can I overcome this?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Bioavailability | The poor aqueous solubility of BPTES leads to low bioavailability, limiting its in vivo efficacy[1][2]. |
| Precipitation Upon Injection | Direct injection of a DMSO-based solution can cause the compound to precipitate in the aqueous environment of the body. |
| Vehicle Formulation | For intraperitoneal (i.p.) injection, a common vehicle is a mixture of DMSO, PEG300, Tween80, and saline. A typical formulation involves dissolving the BPTES stock in DMSO, then mixing with PEG300 and Tween80 before finally adding saline[3]. Another option is a 1:2 solution of DMSO:PBS (pH 7.2)[4]. |
| Nanoparticle Encapsulation | To overcome solubility issues and improve drug delivery, BPTES can be encapsulated in nanoparticles. This has been shown to enhance tumor growth inhibition in vivo[6]. |
| Maximum Tolerated Dose | The maximum tolerated dose for intraperitoneal injection of unencapsulated BPTES has been reported as 12.5 mg/kg[6]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BPTES?
A1: BPTES is a selective, allosteric inhibitor of kidney-type glutaminase (GLS1). It binds to the dimer-dimer interface of the GLS1 tetramer, locking it in an inactive conformation. This prevents the conversion of glutamine to glutamate, a key step in cancer cell metabolism[7].
Q2: What are the typical IC50 values for BPTES?
A2: The IC50 values for BPTES are cell-line dependent. Below is a summary of reported IC50 values.
| Cell Line | Assay Type | Incubation Time | IC50 Value |
| Human Kidney Cells | Glutaminase Activity | - | 0.18 µM[3] |
| Microglia | Glutamate Efflux | - | 80-120 nM[3] |
| MDA-MB-231 | Cytotoxicity | 6 days | 2.61 µM[3] |
| MDA-MB-231 | Growth Inhibition (MTS) | 72 hrs | 6.8 µM[3] |
| AsPC-1 | Growth Inhibition (MTS) | 72 hrs | 10.2 µM[3] |
Q3: How can I confirm that BPTES is inhibiting GLS1 in my cells?
A3: You can perform a western blot to check the levels of GLS1 protein. However, since BPTES is an inhibitor and does not typically cause protein degradation, a more direct method is to measure glutaminase activity in cell lysates. Additionally, you can measure the intracellular levels of glutamine and glutamate; GLS1 inhibition should lead to an accumulation of glutamine and a decrease in glutamate[7].
Q4: Are there known off-target effects of BPTES?
A4: BPTES is considered a selective inhibitor of GLS1 with minimal off-target effects on other enzymes like glutamate dehydrogenase[7]. However, as with any small molecule inhibitor, it is good practice to include appropriate controls to rule out off-target effects. One method is to use a BPTES-resistant GLS1 mutant (e.g., GLS-K325A) to demonstrate that the observed effects are specifically due to GLS1 inhibition[7].
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines a general procedure to assess the effect of BPTES on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of BPTES from a 10 mM stock in DMSO. A typical final concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest BPTES concentration.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of BPTES or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Glutaminase Activity Assay
This protocol provides a general method for measuring glutaminase activity in cell lysates after BPTES treatment.
-
Cell Lysis: After treating cells with BPTES, wash them with cold PBS and lyse them in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
Prepare assay plates with cell lysate.
-
Add a reaction buffer containing L-glutamine.
-
The conversion of glutamine to glutamate can be coupled to a secondary reaction that produces a colorimetric or fluorometric output. For example, glutamate oxidase can be used to produce H₂O₂, which is then detected[8].
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
Visualizations
Caption: BPTES inhibits GLS1 in the mitochondria, blocking glutaminolysis.
Caption: A typical experimental workflow for investigating the effects of BPTES.
References
- 1. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Measuring BPTES Target Inhibition
Welcome to the technical support center for researchers utilizing BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide), a selective allosteric inhibitor of glutaminase (GLS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively measure BPTES target inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BPTES and how does it inhibit its target?
BPTES is a potent and specific allosteric inhibitor of the kidney-type glutaminase (GLS1).[1][2][3][4] It does not bind to the active site of the enzyme but rather to a site at the interface of the GLS1 tetramer.[2][5] This binding event locks the enzyme in an inactive conformation, preventing the conversion of glutamine to glutamate.[1][2] Due to its low structural similarity to glutamine, BPTES exhibits high specificity with minimal off-target effects.[1][2]
Q2: What are the primary methods to measure BPTES target inhibition?
There are several effective methods to quantify the inhibitory effect of BPTES on glutaminase. These can be broadly categorized as:
-
Direct Enzyme Activity Assays: Measuring the catalytic activity of purified glutaminase or glutaminase in cell lysates in the presence of BPTES.
-
Cellular Thermal Shift Assay (CETSA): Assessing the direct binding of BPTES to glutaminase within intact cells by measuring changes in the thermal stability of the protein.[6][7][8][9][10]
-
Metabolite Profiling: Quantifying the downstream effects of glutaminase inhibition by measuring the intracellular and extracellular levels of glutamine and glutamate.[2][11]
-
Cell-Based Phenotypic Assays: Evaluating the functional consequences of BPTES treatment, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell cycle.[2][11][12]
Q3: How can I confirm that the observed effects of BPTES are on-target?
Confirming the on-target activity of BPTES is crucial. Here are several strategies:
-
Rescue Experiments: The effects of BPTES can be rescued by supplementing the culture medium with downstream metabolites like glutamate or a cell-permeable form of α-ketoglutarate (dimethyl α-ketoglutarate).[13][14]
-
Resistant Mutants: Introducing a BPTES-resistant mutant of GLS1 (e.g., GLS-K325A) into your cells should abrogate the effects of the inhibitor.[2][11]
-
Overexpression of Wild-Type GLS1: Overexpressing the wild-type target protein can increase the IC50 value of BPTES, indicating an on-target effect.[2][11]
-
Genetic Knockdown/Knockout: Comparing the phenotype of BPTES treatment to the phenotype of GLS1 knockdown or knockout using techniques like siRNA or CRISPR.
Q4: What are the known off-target effects of BPTES?
BPTES is generally considered a highly specific inhibitor of GLS1.[1][2] However, some studies have noted that at high concentrations, it may have other effects. For instance, BPTES treatment has been shown to upregulate PD-L1 expression, which could impact the tumor microenvironment.[1] Additionally, like any small molecule, off-target effects can be cell-type specific and should be empirically evaluated.
Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent Results in Glutaminase Activity Assay
| Problem | Possible Cause | Solution |
| High variability between replicates | Pipetting errors or inaccurate reagent dispensing. | Use calibrated pipettes and ensure thorough mixing of all reagents. |
| Inconsistent incubation times. | Use a timer and ensure all samples are incubated for the exact same duration. | |
| Low signal-to-noise ratio | Insufficient enzyme activity. | Increase the concentration of the glutaminase enzyme in the assay.[15] |
| Sub-optimal assay conditions (pH, temperature). | Optimize the assay buffer pH and incubation temperature for maximal enzyme activity.[15] | |
| Low substrate concentration. | Ensure the glutamine concentration is not limiting. | |
| No inhibition observed with BPTES | Inactive BPTES. | Verify the integrity and purity of your BPTES stock. Prepare fresh solutions. |
| Insufficient pre-incubation time. | Allow for a pre-incubation period (e.g., 20 minutes) for BPTES to bind to the enzyme before adding the substrate.[12][15] | |
| Incorrect enzyme isoform. | BPTES is specific for GLS1. Ensure you are using the correct isoform in your assay. |
Troubleshooting Guide 2: Challenges with LC-MS/MS for Glutamine/Glutamate Measurement
| Problem | Possible Cause | Solution |
| Poor peak shape or resolution | Inadequate chromatographic separation. | Optimize the mobile phase gradient and consider using a different column chemistry.[15] |
| Column overload. | Reduce the sample concentration before injection.[15] | |
| Inaccurate quantification | In-source cyclization of glutamine to pyroglutamic acid.[16][17] | Use chromatographic conditions that separate glutamine, glutamate, and pyroglutamic acid. Utilize isotopic internal standards to correct for this artifact.[16][17] |
| Matrix effects from the sample. | Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[15] | |
| Low signal intensity | Poor ionization efficiency. | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature).[15] |
| Sample degradation. | Prepare fresh samples and minimize analysis time.[15] |
Experimental Protocols
Protocol 1: In Vitro Glutaminase Activity Assay
This protocol is adapted from commercially available kits and published literature.[12][15]
Materials:
-
Purified recombinant glutaminase (GLS1)
-
Glutaminase assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
BPTES stock solution (in DMSO)
-
Glutamine solution (e.g., 7 mM in assay buffer)
-
Glutamate detection reagent (e.g., coupled assay with glutamate dehydrogenase)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of BPTES in DMSO.
-
Add 2 µL of the BPTES dilutions or DMSO (vehicle control) to the wells of a 96-well plate.[12][15]
-
Dilute the glutaminase enzyme to the desired concentration (e.g., 0.8-1.0 unit/100 µL) in the assay buffer.[12][15]
-
Add 100 µL of the diluted enzyme to each well.
-
Pre-incubate the plate at room temperature for 20 minutes to allow for inhibitor binding.[12][15]
-
Initiate the reaction by adding 50 µL of the glutamine solution to each well.
-
Incubate at room temperature for 60-90 minutes.[12]
-
Add the glutamate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the IC50 value for BPTES.
Data Presentation:
| BPTES Concentration (µM) | Glutaminase Activity (Relative Units) | % Inhibition |
| 0 (Vehicle) | 100.0 ± 5.0 | 0 |
| 0.01 | 95.2 ± 4.8 | 4.8 |
| 0.1 | 55.1 ± 3.2 | 44.9 |
| 1 | 10.3 ± 1.5 | 89.7 |
| 10 | 2.1 ± 0.5 | 97.9 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure based on established CETSA methodologies.[8][9]
Materials:
-
Cultured cells of interest
-
BPTES
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against glutaminase (GLS1)
Procedure:
-
Treat cultured cells with BPTES or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GLS1 in each sample by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
Data Presentation:
| Temperature (°C) | Soluble GLS1 (Vehicle, % of 40°C) | Soluble GLS1 (BPTES, % of 40°C) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Protocol 3: LC-MS/MS for Intracellular Glutamine and Glutamate
This is a general workflow for targeted metabolomics.[18]
Materials:
-
Cultured cells treated with BPTES or DMSO
-
Cold methanol/water extraction solvent (e.g., 80:20 v/v)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Appropriate HPLC column (e.g., HILIC or ion-pairing)
-
Isotopically labeled internal standards for glutamine and glutamate
Procedure:
-
Culture and treat cells with BPTES or vehicle control.
-
Rapidly quench metabolism by aspirating the media and washing with ice-cold PBS.
-
Add ice-cold extraction solvent to the cells and scrape them.
-
Incubate on dry ice for 15 minutes.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or by lyophilization.
-
Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate glutamine and glutamate chromatographically.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM).
-
Normalize the data to cell number or protein concentration and the internal standards.
Data Presentation:
| Metabolite | Vehicle Control (Relative Abundance) | BPTES Treatment (Relative Abundance) | Fold Change |
| Glutamine | 1.00 ± 0.12 | 2.54 ± 0.25 | +2.54 |
| Glutamate | 1.00 ± 0.09 | 0.35 ± 0.05 | -0.65 |
Visualizations
Caption: BPTES allosterically inhibits the GLS1 tetramer, blocking glutamine to glutamate conversion.
Caption: Workflow for assessing BPTES target engagement using the Cellular Thermal Shift Assay.
Caption: A logical guide for troubleshooting ineffective BPTES experiments.
References
- 1. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 5. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of Glutaminase to Reverse Fibrosis in Iatrogenic Laryngotracheal Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 17. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Interpreting unexpected results with BPTES treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glutaminase inhibitor, BPTES.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BPTES?
A1: BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1).[1][2] It binds to the dimer interface of the GLS1 tetramer, preventing the conformational changes necessary for its enzymatic activity.[1][3][4] This binding traps the enzyme in an inactive state.[3][5] BPTES is highly selective for GLS1 over the liver-type isoform (GLS2) and other enzymes involved in glutamate metabolism.[1][6] By inhibiting GLS1, BPTES blocks the conversion of glutamine to glutamate, a critical step in cancer cell metabolism that fuels the tricarboxylic acid (TCA) cycle and provides building blocks for biosynthesis.[1]
Q2: Why do I observe different IC50 values for BPTES across different cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of BPTES can vary significantly between cell lines due to several factors:
-
Differential Expression of Glutaminase Isoforms: BPTES is a selective inhibitor of GLS1.[7] Cell lines that express the GLS2 isoform may be more resistant to BPTES treatment.[7]
-
Glutamine Dependence: The degree of "glutamine addiction" varies among cancer cells.[8][9] Cells that are highly dependent on glutamine for survival and proliferation will be more sensitive to BPTES.
-
Metabolic Plasticity: Some cancer cells can adapt to GLS1 inhibition by upregulating alternative metabolic pathways to generate necessary intermediates.[7][10] This can include increased glycolysis or reliance on other anaplerotic substrates.[7]
-
Experimental Conditions: Factors such as cell density, media composition (e.g., presence of pyruvate), and culture duration can influence the apparent IC50.[10]
Q3: My BPTES-treated cells are showing an increase in glycolysis. Is this an expected outcome?
A3: Yes, an increase in glycolysis can be an adaptive response to BPTES treatment. By inhibiting glutaminolysis, BPTES reduces the entry of glutamine-derived carbons into the TCA cycle. To compensate for this metabolic stress, some cancer cells upregulate glycolysis to maintain energy production and biomass synthesis.[8][11] This compensatory mechanism can sometimes lead to resistance to BPTES.[7][9][10]
Q4: Are there known off-target effects of BPTES?
A4: BPTES is considered a highly selective inhibitor of GLS1 with low off-target properties due to its low structural similarity to glutamine.[4] However, some studies have reported effects that may be considered indirect or off-target, such as the upregulation of PD-L1 expression, which could lead to an immunosuppressive tumor microenvironment.[4] It is also important to note that BPTES has limitations such as poor aqueous solubility and metabolic stability, which can affect its bioavailability and efficacy in vivo.[4][7]
Troubleshooting Guides
Problem 1: BPTES treatment is not reducing cell proliferation in my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Low Glutamine Dependence | Assess the glutamine dependence of your cell line by culturing in glutamine-free media. If cells proliferate, they may not be a suitable model for BPTES studies. |
| Compensatory Metabolic Pathways | Analyze key metabolic pathways. Look for upregulation of glycolysis or other anaplerotic pathways. Consider combination therapies with inhibitors of these compensatory pathways, such as metformin for glycolysis.[12][13] |
| Presence of Pyruvate in Media | Check the composition of your cell culture medium. The presence of pyruvate can rescue cells from the effects of glutaminase inhibition by providing an alternative anaplerotic substrate.[10] Use pyruvate-free medium for your experiments. |
| Expression of GLS2 | Determine the expression levels of GLS1 and GLS2 in your cell line via qPCR or Western blot. High GLS2 expression can confer resistance to BPTES.[7] |
| Drug Inactivity | Ensure the proper storage and handling of your BPTES stock solution. Prepare fresh working solutions for each experiment. Confirm the activity of your BPTES compound in a sensitive cell line as a positive control. |
Problem 2: I am observing high variability in my experimental replicates with BPTES treatment.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding across all wells and plates. Cell density can affect nutrient availability and cellular metabolism, influencing the response to BPTES. |
| BPTES Solubility Issues | BPTES has poor aqueous solubility.[4][7] Ensure it is fully dissolved in the stock solution (typically DMSO) before diluting in culture medium. Visually inspect for any precipitation. Consider using nanoparticle formulations to improve solubility and delivery.[12][13] |
| Fluctuations in Hypoxia | The effects of BPTES can be more pronounced under hypoxic conditions.[8] Ensure consistent oxygen levels in your incubator, especially if you are conducting experiments under hypoxia. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations, which can lead to variability. Fill outer wells with sterile PBS or media. |
Quantitative Data Summary
Table 1: Reported IC50 Values of BPTES in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Kidney Cells (Human) | - | Glutaminase Activity | 0.18 | [14] |
| Microglia | - | Glutamate Efflux | 0.08 - 0.12 | [14] |
| Aspc-1 (Human) | Pancreatic Cancer | Growth Inhibition (72 hrs) | 10.2 | [14] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | 2.4 | [1] |
| P493 | Human Lymphoma B cells | Cell Viability | ~3.3 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
BPTES Preparation: Prepare a stock solution of BPTES in DMSO.[9] Create a serial dilution of BPTES in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest BPTES concentration.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of BPTES or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Protocol 2: In Vitro Glutaminase Activity Assay
This protocol is based on the principle of a coupled enzyme reaction where the glutamate produced by glutaminase is oxidized by glutamate dehydrogenase (GDH), leading to the production of NADH, which then reduces a colorimetric reagent.[14]
-
Enzyme Preparation: Prepare cell or tissue lysates containing glutaminase. Dilute the enzyme preparation in a suitable assay buffer.[14]
-
Assay Plate Preparation: Add 2 µL of test compounds (BPTES at various concentrations) in DMSO to the wells of a 96-well plate.[14]
-
Enzyme Addition: Add 100 µL of the diluted enzyme to each well. Mix thoroughly.[14]
-
Pre-incubation: Pre-incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Substrate Addition: Initiate the reaction by adding 50 µL of a glutamine solution (e.g., 7 mM in assay buffer) to each well.[14]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.[14]
-
Reaction Termination: Stop the reaction by adding 20 µL of 0.3 N HCl.[14]
-
Detection: Add the detection reagent containing glutamate dehydrogenase (GDH), NAD+, and a colorimetric substrate (like nitro blue tetrazolium - NBT).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for formazan formation from NBT).[14]
-
Data Analysis: Calculate the percentage of glutaminase inhibition for each BPTES concentration relative to the untreated control.
Visualizations
Caption: Mechanism of BPTES action on the glutaminolysis pathway.
Caption: Troubleshooting workflow for unexpected BPTES results.
Caption: Compensatory metabolic pathways leading to BPTES resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 8. A Metabolomics Study of BPTES Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. selleckchem.com [selleckchem.com]
Off-target effects of BPTES and how to control for them
Welcome to the technical support resource for researchers utilizing BPTES, a key inhibitor of glutaminase (GLS1). This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help you design robust experiments and confidently interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is BPTES and what is its primary molecular target?
A1: BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) is a potent, allosteric inhibitor of kidney-type glutaminase (GLS1).[1][2] It does not bind to the active site of the enzyme but rather to the interface between GLS1 dimers. This binding event stabilizes an inactive tetrameric (four-unit) conformation of the enzyme, preventing it from catalyzing the conversion of glutamine to glutamate.[1][3] This is the first and rate-limiting step in the metabolic pathway known as glutaminolysis.[4]
Q2: How specific is BPTES? What are its known off-target effects?
A2: BPTES is considered a highly selective inhibitor for GLS1.[1][5]
-
Selectivity over GLS2: It shows high selectivity for the kidney-type isoform (GLS1) over the liver-type isoform (GLS2).[6]
-
Selectivity over other enzymes: Studies have shown it has no significant effect on glutamate dehydrogenase activity and only very slight inhibition of γ-glutamyl transpeptidase, two other enzymes involved in glutamate metabolism.[2]
-
Immunosuppressive Effects: Some research has indicated that BPTES treatment can upregulate the expression of Programmed Cell Death Ligand 1 (PD-L1), which could lead to an immunosuppressive tumor microenvironment. This may be an indirect consequence of metabolic reprogramming rather than a direct off-target binding event.
While BPTES is widely used as a specific tool compound, no inhibitor is perfectly specific. It is crucial to perform appropriate control experiments to confirm that the observed biological effects are due to the inhibition of GLS1.
Q3: How can I be sure that the phenotype I observe is due to GLS1 inhibition and not an off-target effect?
A3: This is a critical question in pharmacological studies. Several control experiments are essential to validate that your observed effects are on-target:
-
Rescue with a Downstream Metabolite: The most direct way to show that a phenotype is caused by blocking a metabolic pathway is to bypass the block. Since BPTES inhibits the production of glutamate, adding cell-permeable glutamate or its downstream product, α-ketoglutarate (in the form of dimethyl α-ketoglutarate, DMKG), to your culture medium should rescue or reverse the phenotype. If the phenotype persists, it is likely an off-target effect.[5][7]
-
Use of a Structurally Different Inhibitor: Employing a more potent, structurally distinct GLS1 inhibitor, such as CB-839 (Telaglenastat) , should reproduce the same phenotype.[1] If both BPTES and CB-839 cause the same biological effect, it strongly suggests the effect is mediated by GLS1 inhibition.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of GLS1. A true on-target effect of BPTES should mimic the phenotype observed with genetic inhibition of GLS1.
-
Resistant Mutant Expression: The gold standard for proving on-target activity is to express a mutant version of GLS1 that is resistant to BPTES inhibition (e.g., GLS-K325A).[1] If BPTES fails to produce the phenotype in cells expressing this resistant mutant, it provides powerful evidence that the effect is on-target.[1]
Q4: What are the key differences between BPTES and CB-839? Which one should I use?
A4: CB-839 is an analog of BPTES that was developed for clinical use and has several advantages.[6]
-
Potency: CB-839 is significantly more potent than BPTES, with IC50 values in the low nanomolar range, compared to the micromolar range for BPTES.[5][6]
-
Pharmacokinetics: CB-839 has improved solubility, metabolic stability, and oral bioavailability, making it suitable for in vivo studies and clinical trials.[6][8] BPTES has poor solubility and bioavailability, often requiring formulation in nanoparticles for in vivo use.[5][9]
Recommendation:
-
For initial in vitro studies and target validation, BPTES is a cost-effective and well-characterized tool.
-
For in vivo studies or experiments requiring higher potency and clinical relevance, CB-839 is the superior choice.[8] It is also an excellent tool to confirm the on-target effects of BPTES.
Quantitative Data: Inhibitor Potency
The following table summarizes the inhibitory potency of BPTES and CB-839 against GLS1. Note that IC50 values can vary depending on the assay conditions and cell line used.
| Compound | Target | Assay Type | IC50 Value | Reference(s) |
| BPTES | Recombinant Human GAC (GLS1) | Biochemical Assay | ~3.3 µM | [10] |
| Endogenous GLS1 (Kidney) | Biochemical Assay | 0.16 µM | [2] | |
| MDA-MB-231 Cells | Growth Inhibition | ~2.4 µM | [10] | |
| P493 Lymphoma Cells | Cell Viability | ~3.3 µM | [10] | |
| CB-839 | Recombinant Human GAC (GLS1) | Biochemical Assay | Low nanomolar | [6] |
| TNBC Cell Lines (e.g., HCC1806) | Proliferation Assay | 20-55 nM | [6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability or inconsistent results in cell viability assays. | 1. Inhibitor Solubility: BPTES has poor aqueous solubility and may precipitate in media, leading to inconsistent effective concentrations. 2. L-glutamine Instability: L-glutamine in standard cell culture media degrades over time into ammonia, which can be toxic and alter cellular metabolism.[11] 3. Cell Density: The anti-proliferative effect of GLS1 inhibition can be highly dependent on cell density. | 1. Prepare Fresh Stock: Make a high-concentration stock solution in DMSO (e.g., 10-20 mM) and prepare fresh dilutions in media for each experiment. Ensure the final DMSO concentration is consistent across all conditions and below 0.1%. 2. Use Stable Glutamine: Use media supplemented with a stable dipeptide form of glutamine, such as GlutaMAX™, to ensure consistent glutamine availability.[11] 3. Optimize Seeding Density: Perform a titration of cell seeding density to find the optimal number where the inhibitory effect is most robust and reproducible. |
| Observed phenotype does not correlate with GLS1 expression levels. | 1. Off-Target Effect: The phenotype may be independent of GLS1. 2. Metabolic Plasticity: Cells may be using alternative metabolic pathways to compensate for glutaminolysis inhibition (e.g., upregulating glycolysis or fatty acid oxidation).[12] | 1. Perform Control Experiments: Conduct the control experiments outlined in FAQ #3 (metabolite rescue, use of CB-839, genetic knockdown). 2. Metabolic Analysis: Use metabolomics to analyze intracellular metabolite pools. On-target GLS1 inhibition should cause an accumulation of glutamine and a depletion of glutamate and downstream TCA cycle intermediates.[13] 3. Combination Therapy: Investigate co-treatment with inhibitors of compensatory pathways (e.g., glycolysis inhibitors like 2-DG or fatty acid oxidation inhibitors like etomoxir). |
| Cells show resistance to BPTES treatment. | 1. Low GLS1 Dependence: The cell line may not be "addicted" to glutamine and may rely on other nutrients like glucose for anaplerosis. 2. GLS2 Expression: Cells may express the GLS2 isoform, which is not inhibited by BPTES and can compensate for GLS1 inhibition. 3. Upregulation of Compensatory Pathways: Chronic treatment can lead to adaptive resistance where cells rewire their metabolism. | 1. Assess Glutamine Dependence: Culture cells in glutamine-deprived media. Truly glutamine-addicted cells will show significantly reduced proliferation or viability. 2. Check Isoform Expression: Use qPCR or Western blot to determine the relative expression levels of GLS1 and GLS2 in your cell line. 3. Use a Pan-GLS Inhibitor: Consider using an inhibitor like Compound 968, which targets both GLS1 and GLS2, to test for isoform compensation. |
Visualizations: Pathways and Workflows
Glutaminolysis Pathway and BPTES Inhibition
Caption: The glutaminolysis pathway, highlighting the inhibition of GLS1 by BPTES in the mitochondrion.
Experimental Workflow for Validating On-Target Effects
Caption: A logical workflow for confirming that a BPTES-induced phenotype is due to on-target GLS1 inhibition.
Key Experimental Protocols
Protocol 1: In Vitro Glutaminase (GLS1) Activity Assay
This protocol measures the activity of GLS1 by quantifying the production of its product, glutamate, in a coupled enzymatic reaction.
Objective: To determine the IC50 of BPTES on GLS1 activity.
Materials:
-
Recombinant human GLS1 (GAC isoform)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM potassium phosphate, 0.2 mM EDTA, pH 8.6
-
BPTES and/or CB-839
-
L-glutamine solution (substrate)
-
Coupling Enzyme Mix: Glutamate Dehydrogenase (GDH) and NAD+ in assay buffer
-
96-well clear bottom plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of BPTES in DMSO. Add 1-2 µL of each dilution to the wells of a 96-well plate. Include DMSO-only wells as a vehicle control.
-
Enzyme Addition: Dilute recombinant GLS1 in cold assay buffer to the desired concentration (previously determined to be in the linear range of the assay). Add 100 µL of the diluted enzyme to each well.
-
Pre-incubation: Mix the plate and pre-incubate for 20-60 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a solution containing L-glutamine (e.g., final concentration of 10 mM), NAD+ (final concentration of 1 mM), and GDH (final concentration of 5 units/mL). Add 50 µL of this mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for 30 minutes. The production of NADH by GDH as it consumes glutamate is directly proportional to GLS1 activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve. Normalize the velocities to the DMSO control and plot against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of BPTES on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (consider using GlutaMAX™-supplemented media)
-
BPTES
-
96-well black, clear-bottom tissue culture plates
-
Cell viability reagent (e.g., alamarBlue, CellTiter-Glo)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Cell Seeding: Plate cells at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BPTES in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of BPTES or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72-96 hours) at 37°C in a CO2 incubator.
-
Viability Measurement:
-
For alamarBlue: Add 10 µL of alamarBlue reagent to each well. Incubate for 1-4 hours at 37°C. Measure fluorescence with an appropriate plate reader.
-
For CellTiter-Glo: Allow the plate to equilibrate to room temperature. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes and let stand for 10 minutes to stabilize the signal. Measure luminescence.
-
-
Data Analysis: Subtract the background (media-only wells). Normalize the results to the vehicle-treated control wells and plot the percentage of viability against the log of BPTES concentration to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: Metabolite Rescue Experiment
Objective: To confirm that the anti-proliferative effect of BPTES is due to the inhibition of glutamate production.
Materials:
-
Same materials as the Cell Viability Assay
-
Cell-permeable dimethyl α-ketoglutarate (DMKG) or Glutamate
Procedure:
-
Cell Seeding: Plate cells as described in the cell viability protocol.
-
Compound Treatment: Prepare four treatment groups:
-
Vehicle Control (DMSO)
-
BPTES (at a concentration known to inhibit growth, e.g., 2x GI50)
-
BPTES + DMKG (e.g., 1-5 mM)
-
DMKG alone
-
-
Incubation and Measurement: Incubate the cells for 72-96 hours and measure viability as described above.
-
Data Analysis: Compare the viability of the "BPTES" group to the "BPTES + DMKG" group. If DMKG significantly restores cell viability in the presence of BPTES, it strongly supports an on-target mechanism.[7]
References
- 1. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Protease Specificity by Combining Proteome-Derived Peptide Libraries and Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice [mdpi.com]
- 10. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 12. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of BPTES in animal models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the bioavailability of the glutaminase inhibitor BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is BPTES and what is its primary mechanism of action?
A1: BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1).[1][2][3] It functions by binding to the dimer-dimer interface of the glutaminase tetramer, stabilizing it in an inactive conformation.[4][5][6] This inhibition blocks the conversion of glutamine to glutamate, a critical metabolic step for many cancer cells that are "addicted" to glutamine for energy and biosynthesis.[4][7]
Q2: We are observing low efficacy of BPTES in our animal models despite its high in vitro potency. What could be the primary reason?
A2: The most likely reason for low in vivo efficacy is the poor bioavailability of BPTES.[8] The compound has very low aqueous solubility (0.144 µg/mL) and an unfavorable pharmacokinetic profile, which has historically limited its clinical development.[6][9] These properties lead to rapid clearance and insufficient drug concentration at the tumor site when administered in its unencapsulated form.[9][10]
Q3: How can the bioavailability and efficacy of BPTES be improved for in vivo studies?
A3: A highly effective strategy is to use a nanoparticle-based drug delivery system.[8] Encapsulating BPTES into biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG), can overcome its solubility issues.[9][11] This nano-formulation has been shown to significantly improve pharmacokinetics, enhance drug delivery to tumors through the Enhanced Permeation and Retention (EPR) effect, and increase overall therapeutic efficacy compared to unencapsulated BPTES.[9][12][13]
Q4: Are there any toxicity concerns with BPTES, and how does the nanoparticle formulation affect this?
A4: While some glutaminase inhibitors, like CB-839, have been associated with elevated liver enzymes in clinical trials, studies have shown that BPTES nanoparticles (BPTES-NPs) are well-tolerated.[9][13] In animal models, BPTES-NPs had no significant effect on the plasma levels of liver enzymes.[9][12] Furthermore, nanoencapsulation allows for the safe administration of BPTES doses that are five times greater than the maximum tolerated dose of the unencapsulated drug.[9]
Troubleshooting Guide
Issue 1: Inconsistent or low BPTES concentration in plasma/tumor tissue.
-
Possible Cause: Poor solubility and rapid metabolism of unformulated BPTES.[8][10] The compound has moderate in vivo metabolic stability, with a significant fraction being metabolized within 15-30 minutes of injection.[8]
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the BPTES is fully solubilized before administration. However, due to its inherent hydrophobicity, achieving a stable and effective solution for in vivo use is challenging.[6]
-
Switch to a Nanoparticle Formulation: The recommended solution is to use a BPTES nanoparticle (BPTES-NP) formulation. Encapsulation protects BPTES from rapid metabolism and improves its pharmacokinetic profile.[8][9]
-
Optimize Dosing Route and Schedule: For unencapsulated BPTES, intraperitoneal (i.p.) injection is often used, but bioavailability may still be limited.[3][14] BPTES-NPs are typically administered intravenously (i.v.), which allows for longer circulation and better tumor accumulation.[11]
-
Issue 2: Tumor growth is not inhibited in xenograft models despite BPTES administration.
-
Possible Cause: Insufficient drug accumulation at the tumor site. The concentration of unformulated BPTES reaching the tumor may be below the therapeutic threshold (IC50 ~20 µM in cells).[6]
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Measure glutamine and glutamate levels in tumor tissue. Effective GLS1 inhibition by BPTES should lead to an accumulation of glutamine and a reduction in glutamate.[14] If this change is not observed, the drug is not reaching its target at a sufficient concentration.
-
Increase Drug Exposure with Nanoparticles: Implement a BPTES-NP formulation. Studies show that BPTES-NPs deliver significantly higher and more sustained concentrations of the drug to the tumor compared to the unencapsulated form.[9][11] This leads to enhanced and prolonged target engagement.
-
Quantitative Data Presentation
The following tables summarize the pharmacokinetic advantages of using a BPTES-nanoparticle formulation (BPTES-NP) compared to unencapsulated BPTES in mouse models with patient-derived pancreatic tumors.
Table 1: BPTES Concentration in Pancreatic Tumors Data extracted from studies in mice bearing orthotopic patient-derived pancreatic tumors.[11]
| Time Point | BPTES-NP (54 mg/kg, i.v.) | Unencapsulated BPTES (12.5 mg/kg, i.p.) |
| Concentration (µg/g tissue) | Concentration (µg/g tissue) | |
| Day 1 | 2.5 ± 0.5 | 0.2 ± 0.1 |
| Day 2 | 1.5 ± 0.3 | Not Detected |
Table 2: Biodistribution of BPTES Following BPTES-NP Administration Data shows BPTES concentration in various tissues after a single intravenous injection of BPTES-NPs (54 mg/kg).[11]
| Tissue | 1 Hour Post-Injection | 24 Hours Post-Injection |
| Concentration (µg/g or µg/mL) | Concentration (µg/g or µg/mL) | |
| Blood | 10.1 | 1.2 |
| Tumor | 1.8 | 2.5 |
| Pancreas (Normal) | 1.5 | 0.5 |
Experimental Protocols
Protocol 1: Preparation of BPTES-Loaded PLGA-PEG Nanoparticles
This protocol is based on the methodology described for creating BPTES-NPs to improve bioavailability.[9]
-
Emulsification:
-
Dissolve BPTES and poly(lactic-co-glycolic acid)-polyethylene glycol (PLGA-PEG) block copolymer in an organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to create an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely. This process leads to the formation and hardening of the nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to pellet the BPTES-NPs.
-
Wash the nanoparticles multiple times with deionized water to remove any residual surfactant and unencapsulated drug.
-
Lyophilize the final nanoparticle pellet to obtain a dry powder that can be stored and reconstituted for in vivo use.
-
-
Characterization:
-
Measure particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Mouse Model
This protocol outlines a typical workflow for comparing the bioavailability of BPTES-NPs versus unencapsulated BPTES.
-
Animal Model: Use tumor-bearing mice (e.g., orthotopic xenografts of human pancreatic cancer).[9]
-
Drug Administration:
-
Group 1 (Test): Reconstitute lyophilized BPTES-NPs in sterile saline. Administer a single dose (e.g., 54 mg/kg) via intravenous (i.v.) injection.[11]
-
Group 2 (Control): Prepare a suspension of unencapsulated BPTES in a suitable vehicle (e.g., DMSO/Cremophor/saline). Administer a single dose (e.g., 12.5 mg/kg) via intraperitoneal (i.p.) injection.[11][14]
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Euthanize the animals at the final time point and harvest tumors and other organs of interest (e.g., pancreas, liver, kidneys).
-
-
Sample Processing and Analysis:
-
Process blood to separate plasma.
-
Homogenize tissue samples.
-
Extract BPTES from plasma and tissue homogenates using an appropriate organic solvent.
-
Quantify the concentration of BPTES using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Mandatory Visualizations
Caption: Mechanism of BPTES action on the glutaminase pathway.
Caption: Experimental workflow for comparing BPTES formulations.
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Metabolomics Study of BPTES Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Targeting glutamine metabolism sensitizes pancreatic cancer to PARP-driven metabolic catastrophe induced by ß-lapachone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays with BPTES
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when performing cell viability assays with the glutaminase inhibitor, BPTES.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing higher than expected cytotoxicity at low concentrations of BPTES. What could be the cause?
A1: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of dependence on glutamine metabolism.[1] Cells that are highly reliant on glutaminolysis for survival and proliferation will be more sensitive to BPTES.[1][2] It is crucial to determine the baseline sensitivity of your specific cell line.
-
Off-Target Effects at High Concentrations: While BPTES is a selective inhibitor of GLS1, at very high concentrations, off-target effects cannot be entirely ruled out.[3] It is recommended to perform a dose-response curve to determine the optimal concentration range.
-
Solvent Toxicity: BPTES is typically dissolved in DMSO.[4][5] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final DMSO concentration but without BPTES) in your experiments.
-
Impurity of the Compound: Ensure the BPTES you are using is of high purity, as impurities can contribute to unexpected toxicity.
Q2: My cell viability results with BPTES are inconsistent between experiments. What are the common sources of variability?
A2: Reproducibility issues can stem from several sources:
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can significantly impact cellular response to inhibitors.[7] Maintain consistent cell culture practices.
-
Incomplete Dissolution of BPTES: BPTES has poor solubility in aqueous solutions.[5][8] Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) before diluting it into the culture medium. Precipitates can lead to inconsistent effective concentrations.
-
Incubation Time: The effects of BPTES on cell viability are time-dependent. Inconsistent incubation times will lead to variable results. Standardize the incubation period across all experiments.[6]
-
Assay Protocol Variations: Ensure consistent pipetting, incubation times with the viability reagent, and reading times on the plate reader.[9]
Q3: I am not seeing a significant decrease in cell viability even at high concentrations of BPTES. What could be the problem?
A3: This could be due to several factors:
-
Cell Line Resistance: The cell line you are using may not be dependent on glutamine metabolism and may utilize alternative metabolic pathways for survival.[2][10]
-
BPTES is Primarily Cytostatic, Not Cytotoxic in Some Cells: BPTES often slows cell growth (cytostatic effect) rather than directly killing the cells (cytotoxic effect).[4][11] Standard cell viability assays that measure metabolic activity might not show a dramatic drop if the cells are still metabolically active but not proliferating. Consider using a cell counting method or a proliferation assay (e.g., EdU incorporation) to distinguish between cytostatic and cytotoxic effects.
-
Incorrect Assay Choice: The chosen viability assay might be interfering with BPTES or be insensitive to the specific cellular changes induced by the inhibitor. See the troubleshooting section on assay interference.
Q4: Can BPTES interfere with common cell viability assays like MTT, XTT, or CellTiter-Glo?
A4: Yes, potential interferences can occur:
-
Metabolic Assays (MTT, XTT, MTS, WST-1): These assays measure the activity of mitochondrial dehydrogenases.[12][13] Since BPTES alters cellular metabolism by inhibiting glutaminolysis, it can directly impact the readout of these assays, which may not accurately reflect cell viability.[1][14] For example, BPTES can affect the levels of NADH and NADPH, which are crucial for the reduction of tetrazolium salts.[15]
-
ATP-Based Assays (CellTiter-Glo): BPTES treatment can lead to a decrease in ATP production in some cell lines.[16][17] Therefore, a reduction in the CellTiter-Glo signal could reflect either a decrease in cell number or a direct impact on cellular ATP levels without causing cell death.[15]
To mitigate potential assay interference:
-
Run a cell-free control: Add BPTES to the culture medium without cells and perform the viability assay. This will help identify any direct chemical interaction between BPTES and the assay reagents.[18]
-
Use an alternative or complementary assay: Consider using a method that measures a different aspect of cell health, such as cell membrane integrity (e.g., LDH release or Trypan Blue exclusion) or total protein content (e.g., Sulforhodamine B assay).[18]
-
Validate your results: Use at least two different viability assays based on different principles to confirm your findings.[19]
Experimental Protocols & Data Presentation
BPTES Stock Solution Preparation
BPTES is sparingly soluble in aqueous buffers and should be dissolved in an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).[4][5]
-
Weigh the desired amount of BPTES powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[6]
Note: When preparing working concentrations, dilute the DMSO stock solution in pre-warmed cell culture medium. The final DMSO concentration should not exceed 0.1% to prevent solvent toxicity.[6]
General Protocol for Cell Viability Assay with BPTES
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of BPTES from your stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing the different BPTES concentrations. Include a vehicle-only control (medium with the same final DMSO concentration).[7]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[6]
-
Cell Viability Measurement: Perform the chosen cell viability assay according to the manufacturer's protocol.
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values of BPTES in different contexts. Note that these values can vary significantly depending on the cell line, assay conditions, and incubation time.
| Target | IC₅₀ Value | Assay/System | Reference |
| Glutaminase 1 (GLS1/KGA) | 0.16 µM | Enzymatic Assay | [4][16] |
| Glutaminase activity in human kidney cells | 0.18 µM | Cell-based assay | [4] |
| Glutamate efflux by microglia | 80-120 nM | Cell-based assay | [4] |
| Rat Kidney-type Glutaminase (rKGA) | ~3 µM | Enzymatic Assay | [3] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of BPTES in inhibiting glutaminolysis.
Experimental Workflow
References
- 1. A Metabolomics Study of BPTES Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-Tumor Effects of BPTES In Vivo: A Comparative Guide to Glutaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One of the key metabolic pathways often upregulated in tumors is glutaminolysis, the process of converting glutamine into energy and biosynthetic precursors. At the heart of this pathway is the enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate. Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and specific allosteric inhibitor of GLS and has been instrumental in validating glutaminase as a viable anti-cancer target. This guide provides a comparative analysis of the in vivo anti-tumor effects of BPTES and other notable glutaminase inhibitors, supported by experimental data and detailed protocols.
In Vivo Efficacy of Glutaminase Inhibitors: A Comparative Summary
The following table summarizes the in vivo anti-tumor efficacy of BPTES and its key alternatives—CB-839, Compound 968, and IACS-6274—across various cancer models. This data highlights the therapeutic potential of targeting glutaminase in a preclinical setting.
| Inhibitor | Cancer Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| BPTES | P493 Lymphoma Xenograft | 12.5 mg/kg, intraperitoneal (i.p.), every other day | 20 days | Significant tumor growth inhibition | [1] |
| Pancreatic Cancer Patient-Derived Xenograft (PDX) | 12.5 mg/kg, i.p., daily | 4 weeks | Statistically significant tumor growth inhibition | [2] | |
| BPTES Nanoparticles | Pancreatic Cancer Patient-Derived Orthotopic Xenograft | 54 mg/kg, intravenous (i.v.), every 3 days | Not specified | Modest antitumor effects as monotherapy | [3][4] |
| CB-839 (Telaglenastat) | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft | 200 mg/kg, oral gavage, twice daily | Not specified | 61% tumor growth suppression | [5] |
| Multiple Myeloma (RPMI-8226) Xenograft | Not specified, oral, twice daily | Not specified | 70% tumor growth inhibition | [6] | |
| Renal Cell Carcinoma (Caki-1) Xenograft | Not specified | Not specified | 51% TGI as monotherapy, 85% TGI with everolimus | [5] | |
| Compound 968 | Endometrial Cancer Xenograft | Not specified | Not specified | Significant suppression of tumor growth | [7][8][9] |
| IACS-6274 | Advanced Solid Tumors (Phase 1 Trial) | 20-240 mg, oral, twice daily | Ongoing | Stable disease observed in 17 of 20 evaluable patients | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to validating these inhibitors, the following diagrams are provided.
Experimental Protocols
A detailed and standardized experimental protocol is critical for the reproducibility and validation of in vivo studies. Below is a representative protocol for a subcutaneous xenograft model to evaluate the anti-tumor efficacy of glutaminase inhibitors.
Objective: To assess the in vivo anti-tumor efficacy of a glutaminase inhibitor (e.g., BPTES) in a human cancer xenograft model.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude mice or SCID mice), 6-8 weeks old
-
Complete cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Glutaminase inhibitor (e.g., BPTES)
-
Vehicle control (e.g., DMSO, saline, or as appropriate for the inhibitor)
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Euthanasia supplies (e.g., CO2 chamber)
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected human cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1-10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method.
-
Subcutaneously inject the cell suspension into the flank of each mouse using a sterile syringe and needle.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
-
Drug Administration:
-
Prepare the glutaminase inhibitor and vehicle control solutions at the desired concentrations.
-
Administer the inhibitor to the treatment group via the appropriate route (e.g., intraperitoneal injection for BPTES, oral gavage for CB-839) according to the predetermined dosage and schedule.
-
Administer the vehicle to the control group using the same volume, route, and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a maximum allowable size, after a predetermined treatment duration, or if significant toxicity is observed.
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight. A portion of the tumor can be flash-frozen in liquid nitrogen for metabolomic or Western blot analysis, and another portion can be fixed in formalin for immunohistochemistry.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Analyze the collected tumor tissues to assess target engagement (e.g., changes in glutamate and glutamine levels) and downstream effects on cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Conclusion
The in vivo validation of BPTES has been a cornerstone in establishing glutaminase as a critical target in cancer metabolism. The comparative data presented here demonstrates that while BPTES is an effective preclinical tool, newer generation inhibitors like CB-839 and IACS-6274 offer improved potency and oral bioavailability, leading to their advancement into clinical trials. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the role of glutaminolysis in cancer and to develop novel therapeutic strategies targeting this key metabolic vulnerability. The continued exploration of these inhibitors, both as monotherapies and in combination with other anti-cancer agents, holds significant promise for the future of cancer treatment.
References
- 1. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Glutaminase inhibition in renal cell carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Glutaminase Inhibitor Compound 968 Exhibits Potent In vitro and In vivo Anti-tumor Effects in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Glutaminase Inhibitor Compound 968 Exhibits Potent In vitro and In vivo Anti-tumor Effects in Endometrial Cancer | Bentham Science [benthamscience.com]
- 10. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
Cross-Validation of BPTES Results with Genetic Knockdown of GLS1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of glutaminase 1 (GLS1), a critical enzyme in cancer metabolism: pharmacological inhibition using the allosteric inhibitor BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) and genetic knockdown of the GLS1 gene. Both approaches are pivotal for validating GLS1 as a therapeutic target and understanding its role in cellular processes. This guide offers an objective analysis of their performance, supported by experimental data, to aid researchers in designing and interpreting their studies.
Data Presentation: A Comparative Summary of BPTES Treatment and GLS1 Knockdown
The following table summarizes quantitative data from various studies, highlighting the comparative effects of BPTES treatment and GLS1 genetic knockdown on cancer cell lines. This data underscores the consistent cellular responses to the inhibition of GLS1 activity, whether achieved pharmacologically or genetically.
| Parameter | BPTES Treatment | GLS1 Genetic Knockdown (siRNA/shRNA) | Cell Line/Model | Reference |
| IC50 / Growth Inhibition | IC50 of ~0.16 µM (in vitro enzyme assay)[1]; Dose-dependent growth inhibition in various cancer cell lines[2][3] | Significant reduction in cell proliferation and colony formation[4][5][6] | P493 lymphoma, HCC, NSCLC, Breast Cancer | [2][3][4][5][6] |
| Glutaminase Activity | Potent and selective inhibition of GLS1 activity[1][7] | Direct reduction of GLS1 protein and subsequent activity | Kidney cells, various cancer cells | [1][4][7] |
| Metabolite Levels | Increased intracellular glutamine, decreased glutamate and α-ketoglutarate[1][2][6] | Similar metabolic shifts observed with reduced glutamine consumption | P493 xenografts, NSCLC cells | [1][2][6] |
| Cell Cycle & Viability | Induces cell cycle arrest (G1-S transition delay) and apoptosis[2][6] | Can induce cell cycle arrest and is often cytostatic rather than cytotoxic[4] | P493 lymphoma, NSCLC, Human Endothelial Cells | [2][4][6] |
| In Vivo Antitumor Efficacy | Prolongs survival and inhibits tumor growth in xenograft models[2] | Knockdown of GLS1 diminishes tumorigenesis[2][6] | MYC-induced liver cancer, P493 xenografts | [2][6] |
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assays
-
Objective: To assess the impact of BPTES treatment or GLS1 knockdown on cell growth.
-
Method (MTT/AlamarBlue Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[8]
-
Treatment:
-
BPTES: Treat cells with a range of BPTES concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours.[8] A vehicle control (DMSO) must be included.
-
GLS1 Knockdown: Transfect cells with GLS1-targeting siRNA or a non-targeting control siRNA. After 24-48 hours, assess viability.
-
-
Assay:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure absorbance at 570 nm.[8]
-
AlamarBlue: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Analysis: Calculate cell viability as a percentage relative to the control group. For BPTES, plot a dose-response curve to determine the IC50 value.
-
GLS1 Genetic Knockdown using siRNA
-
Objective: To specifically reduce the expression of GLS1 protein.
-
Method:
-
Cell Seeding: Seed cells in a 6-well plate to reach 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute GLS1-targeting siRNA (and a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Replace the medium with complete growth medium.
-
-
Validation: After 48-72 hours, harvest the cells to confirm GLS1 protein knockdown by Western blotting.[4][9]
-
Glutaminase Activity Assay
-
Objective: To measure the enzymatic activity of GLS1 in cell lysates.
-
Method (Colorimetric/Fluorometric):
-
Sample Preparation: Homogenize cells or tissues in assay buffer on ice and centrifuge to collect the supernatant.[10][11]
-
Reaction:
-
In a 96-well plate, add the cell lysate to a reaction mixture containing L-glutamine as the substrate.
-
The conversion of glutamine to glutamate is coupled to a secondary reaction that produces a colored or fluorescent product.[1][12] For example, glutamate can be oxidized by glutamate dehydrogenase, leading to the reduction of a tetrazolium salt (like NBT) to a colored formazan product, or the production of NADH can be measured fluorometrically.[1]
-
-
Measurement:
-
Analysis: Calculate glutaminase activity based on a standard curve generated with known concentrations of glutamate or the final product.
-
Western Blotting for GLS1 Expression
-
Objective: To quantify the protein levels of GLS1.
-
Method:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody specific for GLS1, followed by an HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) for normalization.[9]
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathway affected by GLS1 inhibition and a typical experimental workflow for cross-validation.
Caption: Role of GLS1 in cancer metabolism and the mechanisms of inhibition by BPTES and siRNA.
Caption: A typical workflow for the cross-validation of pharmacological and genetic GLS1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual targeting of glutaminase 1 and thymidylate synthase elicits death synergistically in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. cohesionbio.com [cohesionbio.com]
- 11. abcam.com [abcam.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. resources.novusbio.com [resources.novusbio.com]
Unveiling Glutaminase as a Druggable Target: A Comparative Guide to BPTES and Next-Generation Inhibitors
A deep dive into the validation of glutaminase (GLS) as a therapeutic target in cancer, this guide provides a comprehensive comparison of the pioneering chemical probe BPTES with its clinically advanced successor, Telaglenastat (CB-839).
Glutaminase, a critical enzyme in cancer cell metabolism, has emerged as a promising target for therapeutic intervention. It catalyzes the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports the rapid proliferation of cancer cells.[1] The validation of GLS as a drug target has been significantly advanced by the use of chemical probes, with Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) being a foundational tool in preclinical research.[1][2] This guide offers an objective comparison of BPTES with the more potent and clinically evaluated inhibitor, Telaglenastat (CB-839), presenting key experimental data, detailed protocols, and visual diagrams to aid researchers in the field of cancer metabolism and drug development.
Comparative Performance of Glutaminase Inhibitors
BPTES is a selective, allosteric inhibitor of the kidney-type glutaminase isoform (GLS1).[3][4] However, its utility in clinical settings has been hampered by limitations such as moderate potency, poor metabolic stability, and low solubility.[1][5] These shortcomings spurred the development of next-generation inhibitors like Telaglenastat (CB-839), which exhibits significantly improved potency and oral bioavailability.[1][5]
| Inhibitor | Target(s) | Mechanism of Action | IC50 (in vitro) | Key Characteristics |
| BPTES | GLS1 | Allosteric inhibitor, binds to the dimer interface and stabilizes an inactive tetrameric conformation.[1] | ~0.16 µM - 2.4 µM[4][6][7] | Foundational research tool, moderate potency, low solubility and metabolic stability.[1][5] |
| Telaglenastat (CB-839) | GLS1 | Allosteric inhibitor, with a distinct kinetic behavior from BPTES, exhibiting time-dependent and slowly reversible kinetics.[5] | < 50 nM (low nanomolar)[4][5] | Potent, selective, and orally bioavailable; has advanced into clinical trials.[1][2][5] |
| Compound 968 | GLS1 (and potentially GLS2) | Allosteric inhibitor that binds to a different site than BPTES and is effective against BPTES-resistant luminal breast cancers.[2][8] | Not consistently reported in direct comparison. | May have a distinct activity profile across different cancer subtypes.[2] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented represents a range from various preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of glutaminase inhibitors. Below are protocols for key experiments cited in the validation of GLS as a drug target.
1. Glutaminase Activity Assay (Coupled Enzyme Assay)
This assay measures the production of glutamate, the product of the glutaminase reaction.
-
Principle: The activity of glutaminase is determined by a coupled reaction where the glutamate produced is converted by glutamate dehydrogenase (GDH), leading to the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.[5]
-
Materials:
-
Recombinant human glutaminase (GAC isoform)
-
Glutaminase inhibitor (BPTES, CB-839)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.6), 100 mM KCl, 0.2 mM EDTA
-
Substrate: L-glutamine
-
Coupling Enzyme: Glutamate dehydrogenase (GDH)
-
Cofactor: NAD+
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a solution of the glutaminase inhibitor at various concentrations.
-
In a 96-well plate, add the reaction buffer, NAD+, GDH, and the glutaminase inhibitor.
-
Pre-incubate the recombinant glutaminase with the inhibitor for a specified time (e.g., 60 minutes) to allow for binding.[5]
-
Initiate the reaction by adding L-glutamine.
-
Immediately measure the absorbance at 340 nm at regular intervals to monitor the rate of NADH production.
-
Calculate the initial reaction velocity and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
-
2. Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)
This assay assesses the effect of glutaminase inhibition on the growth of cancer cells.
-
Principle: Tetrazolium salts (like WST-8 in CCK-8 or MTT) are reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.[9]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,500-2,000 cells/well) and allow them to adhere overnight.[9]
-
The following day, treat the cells with a serial dilution of the glutaminase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).[5][9]
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for antiproliferative activity.
-
3. Metabolic Flux Analysis (Isotope Tracing)
This advanced technique traces the metabolic fate of labeled nutrients like glutamine to understand the impact of glutaminase inhibition on cellular metabolism.[10]
-
Principle: Cells are cultured with a stable isotope-labeled substrate (e.g., [U-13C]-glutamine). The incorporation of the isotope into downstream metabolites is then measured by mass spectrometry, revealing the activity of specific metabolic pathways.[11]
-
Materials:
-
Cancer cell line
-
Culture medium with [U-13C]-glutamine
-
Glutaminase inhibitor
-
Metabolite extraction solution (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Culture cells in the presence of the glutaminase inhibitor for a defined period.
-
Replace the medium with one containing [U-13C]-glutamine and continue the incubation.
-
Quench metabolism and extract intracellular metabolites using a cold extraction solution.
-
Analyze the metabolite extracts by LC-MS to determine the isotopic labeling patterns of key metabolites in the TCA cycle and other pathways.
-
Analyze the data to quantify the flux through glutaminase and downstream metabolic pathways, comparing treated versus untreated cells.[11]
-
Visualizing the Mechanism and Workflow
Glutaminase Signaling Pathway in Cancer
Glutaminase plays a central role in the metabolic reprogramming of cancer cells. Its inhibition disrupts multiple downstream pathways essential for tumor growth and survival.
Caption: Role of GLS1 in cancer metabolism and the inhibitory action of BPTES/CB-839.
Experimental Workflow for Validating Glutaminase as a Drug Target
A typical workflow for assessing the efficacy of a glutaminase inhibitor involves a series of in vitro and in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer | MDPI [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 9. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reproducibility of BPTES experiments across different labs
For Researchers, Scientists, and Drug Development Professionals
BPTES is a selective, allosteric inhibitor of kidney-type glutaminase 1 (GLS1), a critical enzyme in cancer metabolism.[1] It blocks the conversion of glutamine to glutamate, thereby disrupting the anaplerotic flux that replenishes the tricarboxylic acid (TCA) cycle and provides building blocks for biosynthesis in cancer cells.[1][2] Given its therapeutic potential, ensuring the reproducibility of experiments investigating its effects is paramount for advancing its clinical development.
Comparative Analysis of BPTES Efficacy
The half-maximal inhibitory concentration (IC50) of BPTES can vary significantly depending on the cancer cell line, assay conditions, and experimental protocols. The following table summarizes reported IC50 values for BPTES from various studies. It is crucial to note that these values are not from a direct head-to-head comparison but rather a collection of data from different publications. This highlights the existing variability and underscores the need for standardized methodologies.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | 2.4 | [3] |
| P493 | Human Lymphoma B cells | Cell Viability | ~3.3 | [3] |
| D54 | Glioblastoma (with mutant IDH1) | Cell Growth | Not specified, but showed preferential inhibition | [4] |
| mHCC 3-4 | Murine Hepatocellular Carcinoma | Cell Growth | 10 (concentration used for inhibition) | [4] |
| P493 | Human B-cell lymphoma | DNA Replication | Not specified, but effective at 10 µM | [4] |
| Kidney Cells | Human (recombinant enzyme) | Enzyme Activity | 0.18 | [4] |
| Microglia | Not applicable | Glutamate Efflux | 0.08-0.12 | [4] |
Key Factors Influencing Experimental Reproducibility
Several factors can contribute to variability in the outcomes of BPTES experiments. The following table outlines critical parameters that require careful control and detailed reporting to ensure reproducibility.
| Experimental Parameter | Potential Source of Variability | Recommendation for Standardization |
| Cell Line Identity and Passage Number | Misidentification, cross-contamination, or genetic drift due to high passage number. | Authenticate cell lines using short tandem repeat (STR) profiling. Use cells within a defined, low passage number range. |
| BPTES Purity and Handling | Degradation or impurities in the compound. Improper storage. | Use BPTES from a reputable supplier with a certificate of analysis. Store as recommended, typically as a stock solution in DMSO at -20°C or -80°C. Protect from light. |
| Cell Seeding Density | Differences in initial cell number can affect growth rates and drug response. | Optimize and standardize the seeding density for each cell line to ensure exponential growth during the experiment. |
| Culture Medium Composition | Variations in glucose and glutamine concentrations, serum batches, and other supplements. | Use a consistent medium formulation from the same supplier. For glutamine-dependent studies, consider using dialyzed fetal bovine serum (FBS) to control for exogenous glutamine. |
| Treatment Duration | Insufficient or excessive exposure to BPTES can lead to varied results. | Define and maintain a consistent treatment duration based on preliminary time-course experiments. |
| Assay Method and Endpoint | Different viability assays (e.g., MTT, CCK-8, ATP-based) measure different cellular parameters (metabolic activity vs. membrane integrity vs. energy status). | Select an appropriate assay and use a consistent protocol, including incubation times and reagent concentrations. |
| Data Analysis and Curve Fitting | Variability in software, algorithms, and parameters used for IC50 calculation. | Use a standardized method for data normalization and a consistent non-linear regression model for curve fitting. |
Standardized Experimental Protocols
To facilitate reproducibility, detailed and standardized protocols are essential. Below are recommended methodologies for key experiments involving BPTES.
Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[1] Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
BPTES Treatment: Prepare serial dilutions of BPTES in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.1%. Replace the medium with 100 µL of medium containing the desired concentrations of BPTES or vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 hours) at 37°C and 5% CO₂.[1]
-
Viability Assessment: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[1]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium with CCK-8 only). Normalize the data to the vehicle-treated control wells and plot the dose-response curve using a suitable software to calculate the IC50 value.
Glutaminase Activity Assay (Colorimetric)
-
Sample Preparation: Culture and treat cells with BPTES as described above. After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer. Alternatively, use purified recombinant glutaminase.
-
Enzyme Reaction: In a 96-well plate, add the cell lysate or purified enzyme to a reaction buffer containing a defined concentration of glutamine.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the conversion of glutamine to glutamate.
-
Detection: Add a chromogenic agent that reacts with glutamate to produce a colored product. The specific reagents will depend on the commercial kit used.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the glutaminase activity based on a standard curve generated with known concentrations of glutamate.
Metabolomics Analysis
-
Cell Culture and Treatment: Plate cells in larger format dishes (e.g., 6-well or 10 cm) to obtain sufficient material. Treat with BPTES or vehicle control for the desired time.
-
Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline. Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water. Scrape the cells and collect the extract.
-
Sample Processing: Centrifuge the extract to pellet cellular debris. Collect the supernatant and dry it, for example, using a vacuum concentrator.
-
Analysis: Reconstitute the dried metabolites in a suitable solvent for analysis by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of metabolites. Compare the metabolic profiles of BPTES-treated and control cells to identify significantly altered pathways.
Visualizing Pathways and Workflows
BPTES Mechanism of Action in the Glutaminolysis Pathway
The following diagram illustrates the central role of glutaminolysis in cancer cell metabolism and the point of inhibition by BPTES.
References
- 1. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Metabolomics Study of BPTES Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Synergistic Anti-Cancer Effects of BPTES in Combination with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to overcome drug resistance and enhance therapeutic efficacy. One promising avenue of investigation is the targeting of cancer cell metabolism. BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide), a potent and selective allosteric inhibitor of glutaminase 1 (GLS1), has emerged as a key investigational agent in this area. By blocking the conversion of glutamine to glutamate, BPTES disrupts a critical metabolic pathway that fuels the growth and proliferation of many cancer cells. This guide provides a comprehensive comparison of the synergistic effects of BPTES and its clinical-grade analog, telaglenastat (CB-839), when combined with standard-of-care chemotherapy agents.
In Vitro Synergistic Effects: A Quantitative Comparison
The synergy between BPTES/CB-839 and conventional chemotherapeutics has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug, while the Combination Index (CI) is used to quantify the nature of the drug interaction, with CI < 1 indicating synergy.
| Cancer Type | Cell Line | Chemotherapy | BPTES/CB-839 IC50 (nM) | Chemotherapy IC50 | Combination IC50 | Combination Index (CI) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Paclitaxel | ~55 | 1.35 nM | Not explicitly stated, but synergy demonstrated | < 1 | [1][2] |
| Triple-Negative Breast Cancer | HCC1806 | Paclitaxel | ~20 | Not Stated | Not explicitly stated, but synergy demonstrated | < 1 | [1] |
| Triple-Negative Breast Cancer | HCC1937 | Cisplatin | Not Stated | Not Stated | Not explicitly stated, but synergy demonstrated | Not Stated | [3][4] |
| Triple-Negative Breast Cancer | HCC1937 | Etoposide | Not Stated | Not Stated | Not explicitly stated, but synergy demonstrated | Not Stated | [3][4] |
| Lung Cancer | A549 | Not Applicable | 27 | Not Applicable | Not Applicable | Not Applicable | [5] |
| Lung Cancer | H460 | Not Applicable | 217 | Not Applicable | Not Applicable | Not Applicable | [5] |
| Lung Cancer | A427 | Not Applicable | 9.1 | Not Applicable | Not Applicable | Not Applicable | [5] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of combination therapies. Tumor Growth Inhibition (TGI) is a key metric used to assess the anti-tumor activity of a treatment regimen.
| Cancer Model | Chemotherapy | BPTES/CB-839 Regimen | Chemotherapy Regimen | Combination TGI (%) | Monotherapy TGI (%) | Reference |
| Pancreatic Cancer (Patient-Derived Xenograft) | Gemcitabine | BPTES-NPs (1.2 mg BPTES i.v. every 3 days) | 625 µg i.p. twice/week | No significant reduction compared to monotherapies | Not Statistically Significant | [6] |
| Triple-Negative Breast Cancer (JIMT-1 Xenograft) | Paclitaxel | CB-839 | Not Stated | Significantly greater than single agents | Not Stated | [7] |
| Head and Neck Squamous Cell Carcinoma (HN5 Xenograft) | Ionizing Radiation | Telaglenastat (200 mg/kg twice daily) | Single dose of 18 Gy | 38.3% (vs. vehicle) | Telaglenastat: 5.1%; Radiation: 25.7% | [8] |
| Melanoma (Syngeneic Model) | Anti-PD1 | CB-839 | Not Stated | Significantly improved anti-tumor activity | Not Stated | [9] |
| Melanoma (Syngeneic Model) | Anti-CTLA4 | CB-839 | Not Stated | Significantly improved anti-tumor activity | Not Stated | [9] |
Mechanistic Insights into Synergy: Signaling Pathways and Cellular Processes
The synergistic anti-cancer effect of combining BPTES with standard chemotherapy stems from the convergence of their distinct mechanisms of action. BPTES-mediated glutaminase inhibition cripples cancer cell metabolism, leading to a state of metabolic stress. This compromised state renders the cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents and mitotic inhibitors.
BPTES and Platinum Agents (e.g., Cisplatin)
The combination of BPTES and cisplatin demonstrates a powerful synergistic effect, particularly in ovarian and triple-negative breast cancers. BPTES-induced metabolic stress, characterized by depleted glutamate and glutathione (GSH) levels, leads to an increase in reactive oxygen species (ROS). This elevated oxidative stress environment potentiates the DNA-damaging effects of cisplatin, leading to enhanced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
BPTES: A Selective Tool for Targeting GLS1-Mediated Glutamine Metabolism
A detailed comparison of the specificity of Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) for glutaminase 1 (GLS1) over glutaminase 2 (GLS2), providing researchers with critical data for designing experiments in cancer metabolism and beyond.
In the landscape of metabolic pathway inhibitors, BPTES has emerged as a foundational research tool for interrogating the role of glutamine metabolism in various physiological and pathological states, particularly in oncology. Its utility is underscored by its specific allosteric inhibition of GLS1, the kidney-type glutaminase, while exhibiting minimal activity against its isoform, GLS2, the liver-type glutaminase. This guide provides a comprehensive overview of the experimental data validating the specificity of BPTES, detailed experimental protocols for its assessment, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of BPTES Activity on GLS1 vs. GLS2
| Parameter | GLS1 (KGA/GAC Isoforms) | GLS2 (LGA Isoform) | Reference |
| IC50 (in-vitro, cell-based) | 0.16 µM (cKGA in 293T cells) | >20 µM (in cells ectopically expressing GLS2) | [1][2] |
| Mechanism of Action | Allosteric inhibition by binding to the dimer-dimer interface of the tetramer, stabilizing an inactive conformation.[1][3][4] | No significant inhibition observed at achievable aqueous concentrations.[2] | [1][2][3][4] |
| In Vivo Efficacy | Inhibits growth of GLS1-dependent tumors.[5] | Normal liver tissues, which primarily express GLS2, are largely unaffected by BPTES treatment.[5] | [5] |
Note: The IC50 value for GLS2 is cited as greater than the aqueous solubility limit of BPTES, indicating a lack of significant inhibitory activity at physiologically relevant concentrations.
Experimental Protocols
To validate the specificity of BPTES for GLS1, a robust glutaminase activity assay is essential. The following protocol outlines a common method for determining the inhibitory potential of compounds against GLS1 and GLS2.
Glutaminase Activity Assay (Coupled-Enzyme Assay)
This assay measures the production of glutamate, the product of the glutaminase reaction, through a coupled reaction with glutamate dehydrogenase (GDH), which results in the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human GLS1 (GAC or KGA) and GLS2 enzymes
-
BPTES
-
L-glutamine
-
Tris-HCl buffer (pH 8.5)
-
Potassium phosphate
-
EDTA
-
Glutamate Dehydrogenase (GDH)
-
NAD+
-
DMSO (for dissolving BPTES)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, potassium phosphate, and EDTA.
-
Dissolve BPTES in DMSO to create a stock solution. Prepare serial dilutions of the BPTES stock solution in the reaction buffer.
-
Prepare a substrate solution containing L-glutamine in the reaction buffer.
-
Prepare a coupling enzyme solution containing GDH and NAD+ in the reaction buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the reaction buffer.
-
Add a fixed amount of either GLS1 or GLS2 enzyme to their respective wells.
-
Add varying concentrations of BPTES (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the enzyme with the inhibitor for 60 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the L-glutamine substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the glutaminase reaction and initiate the coupling reaction by adding the GDH and NAD+ solution.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 10-15 minutes, or as an endpoint measurement.
-
-
Data Analysis:
-
Calculate the rate of NADH production from the change in absorbance over time.
-
Plot the enzyme activity against the logarithm of the BPTES concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of BPTES activity, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BTTES: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid (BTTES), a water-soluble CuAAC ligand, are critical for ensuring laboratory safety and environmental compliance. Due to its classification as a self-reacting substance, specific precautions must be taken to mitigate risks of uncontrolled reactions.
Researchers and drug development professionals utilizing this compound must adhere to stringent disposal procedures. This guide provides a comprehensive overview of the necessary steps for the proper disposal of this compound waste, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Understanding the Hazards of this compound
This compound is classified as a self-reactive substance of Type C. This classification indicates that it is thermally unstable and can undergo strongly exothermic decomposition even without the participation of oxygen (air). Such decomposition can be initiated by heat, contact with impurities, friction, or impact. Therefore, improper disposal can lead to fire or explosion.
This compound Disposal Suitability
The proper disposal route for this compound is contingent on its hazardous characteristics. The following table summarizes appropriate and inappropriate disposal methods based on general guidelines for reactive chemical waste.
| Disposal Method | Suitability for this compound | Rationale |
| Hazardous Waste Collection | Appropriate | This compound is a reactive chemical and must be disposed of through a licensed hazardous waste management program to ensure safe handling and treatment.[1][2] |
| Regular Trash | Inappropriate | Self-reactive substances pose a significant fire and explosion risk and are strictly prohibited from being disposed of in regular trash.[2][3] |
| Sewer System (Drain Disposal) | Inappropriate | Disposing of reactive chemicals down the drain can lead to dangerous reactions within the plumbing system and cause environmental contamination.[2][3] |
| Incineration | To be determined by EHS | While incineration is a common method for hazardous waste, the suitability for a self-reactive substance must be assessed by qualified professionals to prevent explosions. |
| Neutralization in the Lab | Inappropriate | Attempting to neutralize or treat a self-reactive substance without established and validated protocols can be extremely dangerous and is not recommended. |
Experimental Protocol for this compound Waste Segregation and Collection
The following protocol details the steps for the safe preparation of this compound waste for collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemical-resistant gloves.
-
Designated and labeled hazardous waste container (compatible with this compound).
-
Hazardous waste tags/labels as required by your institution.
-
Secondary containment for the waste container.
Procedure:
-
Consult Institutional Guidelines: Before beginning any waste collection, review your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance.
-
Wear Appropriate PPE: Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves when handling this compound and its waste.
-
Segregate this compound Waste:
-
Collect all this compound-contaminated materials (e.g., unused this compound, solutions containing this compound, contaminated labware such as pipette tips and tubes) in a dedicated, compatible hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can trigger a hazardous reaction.
-
-
Label the Waste Container:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid (this compound)".
-
Indicate that it is a "Self-Reactive Chemical".
-
Fill out all other required information on the hazardous waste tag, including the accumulation start date, the principal investigator's name, and the laboratory location.
-
-
Store the Waste Container Safely:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated, cool, and dry secondary containment bin away from heat sources, direct sunlight, and incompatible chemicals.
-
-
Arrange for Waste Pickup:
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.
-
Do not allow expired or compromised containers of this compound to accumulate. Dispose of them promptly.[1]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks and fostering a secure laboratory environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
Essential Safety and Handling Guide for BTTES in Laboratory Settings
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid), a next-generation, water-soluble ligand used to accelerate copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is classified as a self-reacting chemical, meaning it can undergo a strongly exothermic decomposition even without the participation of oxygen from the air. This poses a significant safety risk if not handled and stored correctly.
| Hazard Classification | GHS Pictogram | Hazard Statement | Signal Word |
| Self-reacting substance Type C | GHS02 (Flame) | H242: Heating may cause a fire.[1] | Danger |
Note: Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most complete and up-to-date information.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in both solid and solution forms. The following table outlines the required PPE.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2] | Protects against splashes of the chemical or solvents, and potential energetic reactions. Safety glasses alone are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Protects skin from direct contact. Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Flame-retardant lab coat.[2][3] | Protects against spills and provides a barrier in case of fire. |
| Respiratory Protection | Work in a certified chemical fume hood.[3][4] | Minimizes inhalation of the powder form of this compound. |
| Foot Protection | Closed-toe shoes.[3] | Protects feet from spills. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to mitigate the risks associated with this compound.
Storage:
-
Temperature: Store in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures vary by supplier, ranging from 2-8°C to -20°C for long-term storage.[5][6] Always follow the storage temperature specified by the manufacturer.
-
Incompatibilities: Store away from strong oxidizing agents.[3]
-
Container: Keep the container tightly closed and clearly labeled.[7]
Handling:
-
Engineering Controls: All handling of this compound powder and the preparation of solutions should be conducted in a certified chemical fume hood to control for potential inhalation.[3][4]
-
Dispensing: Use appropriate tools, such as spatulas and weigh boats, to handle the solid compound and avoid creating dust.[3]
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to prevent splashing.[3] this compound is soluble in water, DMSO, DMF, and methanol.[8][9][10]
-
General Practices: Do not eat, drink, or smoke in the laboratory where this compound is handled.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
Disposal Plan
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Categorization: this compound waste should be considered a reactive hazardous waste.
-
Collection: Collect this compound waste in a designated, properly labeled, and sealed container.
-
Compatibility: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All chemical waste should be disposed of through a licensed hazardous waste disposal company.
Experimental Protocol: General Workflow for a CuAAC Reaction
The following provides a generalized workflow for using this compound in a CuAAC reaction. Specific concentrations and ratios will need to be optimized for your particular application.
Caption: General workflow for a this compound-mediated CuAAC reaction.
Detailed Steps:
-
Prepare Stock Solutions:
-
This compound Ligand: Prepare a 10-20 mM stock solution in water.[4][11]
-
Copper(II) Sulfate (CuSO₄): Prepare a 10-20 mM stock solution in water.[4][11]
-
Sodium Ascorbate: Prepare a fresh 100-300 mM stock solution in water immediately before use.[4][11]
-
Azide/Alkyne Probe: Prepare a stock solution in a suitable solvent (e.g., DMSO or water).[4][11]
-
-
Reaction Setup:
-
In a separate tube, prepare the this compound-Cu(I) catalyst by premixing the this compound ligand and CuSO₄ solution. A common molar ratio is 6:1 (this compound:CuSO₄).[4]
-
In the reaction vessel, combine your azide- or alkyne-containing sample with the appropriate buffer.
-
Add the catalyst premix to the reaction vessel.
-
Add the corresponding azide or alkyne probe.
-
-
Initiation and Incubation:
-
Downstream Analysis:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Caption: Emergency response logical relationships.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE. Contain and clean up the spill using an inert absorbent material. Dispose of the waste in a sealed container as hazardous waste.
-
Fire: In case of fire, use a Class D fire extinguisher for metal fires if copper salts are involved, or other appropriate extinguishers for chemical fires. Never use water on metal fires.[12] Due to the self-reacting nature of this compound, evacuate and contact emergency services immediately.
References
- 1. This compound | 2101505-88-6 | CRB7108477 | Biosynth [biosynth.com]
- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound Ligand for Biocompatible CuAAC Click Chemistry [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. sds.strem.com [sds.strem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. This compound, 2101505-88-6 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. editverse.com [editverse.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
